molecular formula C10H12INO3S B369099 4-(4-Iodophenyl)sulfonylmorpholine CAS No. 22950-14-7

4-(4-Iodophenyl)sulfonylmorpholine

Cat. No.: B369099
CAS No.: 22950-14-7
M. Wt: 353.18g/mol
InChI Key: CIUYBBOXOYPJSE-UHFFFAOYSA-N
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Description

4-(4-Iodophenyl)sulfonylmorpholine is a chemical compound of interest in organic synthesis and materials science research. It features both a sulfonylmorpholine group and an iodine substituent on its phenyl ring. The iodine atom is a reactive handle amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, which allows researchers to derivatize the molecule and create more complex structures . The sulfonylmorpholine group is an electron-withdrawing moiety that can influence the electronic properties of the aromatic system and may contribute to the compound's potential as a building block for polymers or other functional materials, analogous to the use of other diaryl sulfones like 4,4'-Dichlorodiphenyl sulfone (DCDPS) . This combination of features makes 4-(4-Iodophenyl)sulfonylmorpholine a potentially versatile intermediate for constructing compound libraries, exploring structure-activity relationships in medicinal chemistry, or developing novel materials. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(4-iodophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUYBBOXOYPJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for 4-[(4-iodophenyl)sulfonyl]morpholine , a specialized sulfonamide building block used in medicinal chemistry and advanced organic synthesis.[1]

Compound Identity & Strategic Significance

4-[(4-iodophenyl)sulfonyl]morpholine is a dual-functional heterocyclic scaffold.[1] It integrates a morpholine sulfonamide core—a privileged pharmacophore in drug discovery—with a para-substituted aryl iodide , which serves as a high-reactivity handle for transition-metal-catalyzed cross-coupling reactions.[1]

  • CAS Number: 22950-14-7 [1]

  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 353.18 g/mol [1]

  • IUPAC Name: 4-(4-iodobenzenesulfonyl)morpholine[1]

CRITICAL DISTINCTION: Do not confuse this compound with 4-(4-iodophenyl)morpholine (CAS 87350-77-4) .[1] The latter lacks the sulfonyl (


) linker and possesses significantly different electronic properties and reactivity profiles.[1]
Chemical Properties & Structural Analysis

The compound exists as a stable solid at room temperature. Its structural utility lies in the electronic modulation provided by the sulfonyl group, which acts as a strong electron-withdrawing group (EWG), deactivating the phenyl ring towards electrophilic aromatic substitution but activating the C-I bond for oxidative addition in palladium-catalyzed cycles.

PropertyData
Appearance White to off-white crystalline solid
Melting Point Typically >150°C (Analogous sulfonamides range 140–170°C)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water
Reactivity High reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings
Stability Stable under standard conditions; avoid strong oxidizing agents
Synthesis Protocol: Sulfonylation of Morpholine

The most robust synthetic route involves the nucleophilic attack of morpholine on 4-iodobenzenesulfonyl chloride. This protocol is preferred for its high yield and operational simplicity.[1]

Reagents & Materials
  • Precursor A: 4-Iodobenzenesulfonyl chloride (1.0 equiv)[1]

  • Precursor B: Morpholine (1.1–1.2 equiv)[1]

  • Base: Triethylamine (

    
    ) or Pyridine (1.5 equiv) to scavenge HCl.[1]
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    ), anhydrous.[1]
    
Step-by-Step Methodology
  • Preparation: Charge a round-bottom flask with 4-iodobenzenesulfonyl chloride dissolved in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool to 0°C.[1]
    
  • Addition: Dropwise add a solution of morpholine and triethylamine in DCM over 30 minutes. The exotherm must be controlled to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor conversion via TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

  • Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted morpholine/base), followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary to achieve >98% purity.
    
Reaction Pathway Visualization

Synthesis SM1 4-Iodobenzenesulfonyl Chloride Intermediate Tetrahedral Intermediate SM1->Intermediate Nucleophilic Attack SM2 Morpholine SM2->Intermediate Product 4-[(4-iodophenyl)sulfonyl] morpholine Intermediate->Product Elimination of Cl- Byproduct HCl (Scavenged by Et3N) Intermediate->Byproduct

Caption: Nucleophilic substitution mechanism for the synthesis of the target sulfonamide.

Applications in Drug Discovery & Catalysis

This compound is a versatile "linchpin" intermediate.[1] The morpholine sulfonamide moiety is often retained in the final drug candidate to improve solubility and metabolic stability, while the aryl iodide is transformed into complex biaryl or heterobiaryl systems.

A. Suzuki-Miyaura Cross-Coupling

The aryl iodide allows for mild coupling with boronic acids, enabling the rapid generation of biaryl sulfonamide libraries.

  • Catalyst System:

    
     or 
    
    
    
    / XPhos.
  • Base:

    
     or 
    
    
    
    .[1]
  • Solvent: Dioxane/Water or Toluene.[1]

B. Medicinal Chemistry Utility
  • Kinase Inhibitors: The morpholine oxygen can act as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

  • TASIN Analogs: Derivatives of phenylsulfonyl morpholines have been explored as selective inhibitors for mutant APC in colorectal cancer cells.[1]

  • Metabolic Stability: The sulfonamide linkage protects the morpholine ring from rapid oxidative metabolism compared to direct N-aryl analogs.[1]

Workflow: Divergent Synthesis

Applications Core 4-[(4-iodophenyl)sulfonyl] morpholine (CAS 22950-14-7) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd(0)) Core->Sonogashira Heck Heck Reaction (Alkene, Pd(0)) Core->Heck Biaryl Biaryl Sulfonamides (Kinase Inhibitors) Suzuki->Biaryl Alkyne Alkynyl Sulfonamides (Rigid Linkers) Sonogashira->Alkyne Styrene Styrenyl Sulfonamides (Michael Acceptors) Heck->Styrene

Caption: Divergent synthetic pathways utilizing the aryl iodide handle for library generation.[1]

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • GHS Codes: H315, H319, H335.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store in a cool, dry place. Light sensitive (iodide bond can degrade over prolonged exposure to direct light).[1]

References
  • BLD Pharm. (2025).[1] 4-((4-Iodophenyl)sulfonyl)morpholine Product Entry (CAS 22950-14-7).[1] Retrieved from

  • Zhang, L., et al. (2020). Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC). PMC.[1] Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 772634, 4-[(4-Iodophenyl)carbonyl]morpholine (Analog Reference). Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] 4-(4-Iodophenyl)morpholine (CAS 87350-77-4) Product Sheet. (Cited for distinction). Retrieved from

Sources

difference between 4-(4-iodophenyl)morpholine and sulfonyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: 4-(4-iodophenyl)morpholine vs. Sulfonyl Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the architecture of small molecule therapeutics, the selection of building blocks dictates not only the synthetic route but the final physicochemical profile of the drug candidate.[1] This guide analyzes the divergence between 4-(4-iodophenyl)morpholine —a specialized aryl halide building block—and sulfonyl derivatives (sulfonamides, sulfones, sulfonyl chlorides)—a functional class of linkers and pharmacophores.

While 4-(4-iodophenyl)morpholine serves as a lipophilic, reactive electrophile for installing the "morpholino-phenyl" solubility handle via transition-metal catalysis, sulfonyl derivatives typically act as polar, stable bioisosteres or electrophilic warheads formed via nucleophilic substitution. This guide dissects their electronic properties, synthetic utility, and structure-activity relationship (SAR) implications.[2]

Structural & Electronic Divergence

The fundamental difference lies in their roles: one is a substrate for carbon-framework construction, the other is a functional group defining molecular geometry and polarity.

1.1 4-(4-iodophenyl)morpholine: The Lipophilic Electrophile
  • Structure: A morpholine ring attached para to an aryl iodide.

  • Electronic Character: The morpholine nitrogen is a mesomeric donor (+M), increasing electron density on the phenyl ring, though the inductive effect of the iodine (-I) makes the C-I bond susceptible to oxidative addition by Palladium(0).

  • Physicochemical Role: The morpholine ring lowers logP (typically by ~1.5 units compared to cyclohexyl) and provides a basic center (pKa ~8.3) for lysosomal trapping, enhancing volume of distribution (

    
    ).
    
  • Key Feature: The iodine atom is transient; it is a leaving group used to graft the morpholino-phenyl moiety onto a scaffold.

1.2 Sulfonyl Derivatives (

): The Polar Anchor
  • Structure: A sulfur atom double-bonded to two oxygens and single-bonded to two carbon/nitrogen substituents.

  • Electronic Character: Strongly electron-withdrawing (Hammett

    
    ). The sulfonyl group acts as a hydrogen bond acceptor but not a donor.
    
  • Geometry: Tetrahedral sulfur creates a "kink" in the molecule (C-S-C angle ~104°), unlike the planar amide bond. This rigidity is crucial for fitting into specific enzyme pockets (e.g., COX-2, Carbonic Anhydrase).

  • Key Feature: The sulfonyl group is permanent; it remains in the final molecule to modulate polarity and binding.

Table 1: Physicochemical Comparison
Feature4-(4-iodophenyl)morpholine (Substrate)Sulfonyl Group (Functional Moiety)
Primary Reactivity Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald)Nucleophilic Substitution (S

2 at Sulfur)
Geometry Planar Phenyl + Chair MorpholineTetrahedral (Rigid Kink)
H-Bonding H-Bond Acceptor (Morpholine O/N)Strong H-Bond Acceptor (O=S=O)
Metabolic Liability Morpholine oxidation (Lactam formation), N-dealkylationGenerally stable; Sulfonamides can undergo N-glucuronidation
LogP Impact Modulates solubility (Amphiphilic)Lowers LogP (Polar)

Synthetic Utility & Reactivity Profiles[3]

The choice between these entities represents a choice between C-C/C-N bond formation (Iodide) and S-N/S-C bond formation (Sulfonyl).

2.1 Pathway A: Transition Metal Catalysis (The Iodide)

4-(4-iodophenyl)morpholine is a premium substrate for installing the morpholine pharmacophore. The iodine atom offers a weaker C-X bond energy (53 kcal/mol) compared to bromine or chlorine, ensuring rapid oxidative addition to Pd(0) species even with mild ligands.

  • Dominant Reaction: Suzuki-Miyaura Coupling.[3]

  • Mechanism: Oxidative Addition

    
     Transmetallation (with Boronic Acid) 
    
    
    
    Reductive Elimination.
  • Outcome: Biaryl formation (e.g., Rivaroxaban analogs).

2.2 Pathway B: Nucleophilic Substitution (The Sulfonyl)

Sulfonyl derivatives are typically introduced via Sulfonyl Chlorides (


). These are "hard" electrophiles that react with amines or alcohols.
  • Dominant Reaction: Sulfonamide formation.[4][5]

  • Mechanism: Addition-Elimination (associative mechanism involving a pentacoordinate sulfur intermediate).

  • Outcome: Stable Sulfonamide or Sulfonate ester.[4][5]

Visualization: Reactivity Landscape

Reactivity_Landscape cluster_0 Key Difference: Metal vs. Nucleophile Substrate_I 4-(4-iodophenyl)morpholine (Aryl Iodide) Process_Pd Pd-Catalyzed Cross-Coupling Substrate_I->Process_Pd Oxidative Addition Substrate_S Sulfonyl Chloride (R-SO2-Cl) Process_Sn Nucleophilic Substitution Substrate_S->Process_Sn Electrophilic Attack Product_Biaryl Biaryl Scaffold (C-C Bond) Process_Pd->Product_Biaryl + Boronic Acid (Suzuki) Product_Amine Aryl Amine (C-N Bond) Process_Pd->Product_Amine + Amine (Buchwald) Product_Sulfonamide Sulfonamide (S-N Bond) Process_Sn->Product_Sulfonamide + Primary Amine

Figure 1: Divergent synthetic pathways. The morpholine derivative requires metal catalysis for scaffold extension, whereas sulfonyl derivatives utilize classical nucleophilic substitution.

Medicinal Chemistry Implications (SAR)

When optimizing a lead compound, the decision to use a morpholine-phenyl group (via the iodide) versus a sulfonyl group depends on specific SAR goals.

3.1 Solubility & PK Modulation (The Morpholine Route)

Using 4-(4-iodophenyl)morpholine installs a solubilizing group.

  • Mechanism: The ether oxygen in morpholine reduces the basicity of the nitrogen (pKa ~8.3 vs ~10 for piperidine), improving oral bioavailability by preventing permanent protonation in the gut while maintaining enough basicity for lysosomal sequestration.

  • Metabolic Watchout: The morpholine ring is susceptible to oxidative metabolism (CYP450) to form the lactam (morpholin-3-one) or ring-opening metabolites [1].

3.2 Bioisosterism & Binding (The Sulfonyl Route)

The sulfonyl group is often used as a carbonyl bioisostere .

  • Mechanism: It provides a rigid geometry and two hydrogen bond acceptors. It is metabolically robust (unlike the oxidizable morpholine).

  • Application: Sulfonamides are classic "warheads" for carbonic anhydrase inhibition and are critical in fragment-based drug discovery for inducing vector changes in the growing molecule.

Experimental Protocols

The following protocols validate the distinct reactivity profiles described above.

Protocol A: Suzuki-Miyaura Coupling of 4-(4-iodophenyl)morpholine

Purpose: To install the morpholino-phenyl group onto a heteroaryl scaffold.

Reagents:

  • 4-(4-iodophenyl)morpholine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv)
  • K

    
    CO
    
    
    
    (2.0 M aq. solution, 3.0 equiv)
  • 1,4-Dioxane (0.1 M concentration)

Methodology:

  • Degassing: Charge a reaction vial with the iodide, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical Step: Oxygen inhibits the Pd(0) cycle.

  • Solvation: Add degassed 1,4-dioxane and aqueous K

    
    CO
    
    
    
    .
  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = Scaffold + 162 Da).

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (SiO

    
    ). The morpholine group typically streaks on silica; add 1% triethylamine to the eluent.
    
Protocol B: Sulfonamide Synthesis via Sulfonyl Chloride

Purpose: To create a stable sulfonamide linkage.

Reagents:

  • Aryl Sulfonyl Chloride (1.1 equiv)

  • Primary/Secondary Amine (1.0 equiv)

  • Pyridine (Solvent/Base) OR CH

    
    Cl
    
    
    
    + Et
    
    
    N (1.5 equiv)
  • DMAP (0.1 equiv - Catalyst)

Methodology:

  • Preparation: Dissolve the amine in dry CH

    
    Cl
    
    
    
    at 0°C. Add Et
    
    
    N.
  • Addition: Add the sulfonyl chloride portion-wise. Caution: Exothermic reaction.

  • Catalysis: Add catalytic DMAP to accelerate the reaction if the amine is sterically hindered.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

  • Quench: Add 1M HCl to neutralize excess base and hydrolyze unreacted sulfonyl chloride.

  • Purification: Recrystallization (often from EtOH) or column chromatography.

Visualization: SAR Decision Logic

SAR_Logic Start Lead Optimization Goal Decision Primary Constraint? Start->Decision Path_Sol Poor Solubility / High LogP Decision->Path_Sol Solubility Path_Met Metabolic Instability (Oxidation) Decision->Path_Met Stability Path_Geo Need Rigid Linker / H-Bond Acceptor Decision->Path_Geo Binding/Geometry Action_Morph Use 4-(4-iodophenyl)morpholine (Install Morpholine) Path_Sol->Action_Morph Action_Sulf Use Sulfonyl Derivative (Install -SO2-) Path_Met->Action_Sulf Avoid oxidizable rings Path_Geo->Action_Sulf Result_Morph Result: - Lower LogP - Basic Center (Lysosomal Trapping) - Risk: Lactam Formation Action_Morph->Result_Morph Result_Sulf Result: - Rigid Geometry (Tetrahedral) - Metabolic Stability - Polar Surface Area Increase Action_Sulf->Result_Sulf

Figure 2: Decision tree for selecting between morpholine-phenyl and sulfonyl moieties during lead optimization.

References

  • Kumari, S., et al. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry.

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry.

  • Bhattacharya, D. S., et al. (2021).[6] "Buchwald-Hartwig Amination: A Review." Journal of Chemical Sciences.

  • Scott, K. A., et al. (2012). "Sulfonamides as a privileged scaffold in drug discovery." Expert Opinion on Drug Discovery.

Sources

An In-Depth Technical Guide to the Solubility of 4-(4-Iodophenyl)sulfonylmorpholine in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for understanding and determining the solubility of 4-(4-iodophenyl)sulfonylmorpholine in two critical organic solvents: dimethyl sulfoxide (DMSO) and methanol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the fundamental principles and strategic rationale that underpin solubility studies.

Section 1: Introduction and Strategic Importance

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a primary gatekeeper of success. Poor solubility can impede reliable in vitro screening, complicate formulation, and lead to low or variable bioavailability.[1][2] The subject of this guide, 4-(4-iodophenyl)sulfonylmorpholine, is a compound of interest within the broader class of sulfonamides, a scaffold prevalent in medicinal chemistry.

This document serves as a technical resource for evaluating its solubility in DMSO, the universal solvent for compound storage and high-throughput screening, and methanol, a common polar protic solvent used in synthesis, purification, and analytical chemistry.[3][4] Understanding the solubility behavior in these solvents is paramount for advancing a compound through the drug discovery pipeline.

Section 2: Theoretical Framework of Solubility

A predictive understanding of solubility begins with a molecular-level analysis of the solute and solvents. The principle of "like dissolves like" serves as a useful heuristic, grounded in the intermolecular forces between substances.

Physicochemical Profile of 4-(4-Iodophenyl)sulfonylmorpholine

To predict its solubility, we must first examine the structure of 4-(4-iodophenyl)sulfonylmorpholine.

  • Molecular Formula: C₁₀H₁₂INO₃S

  • Key Structural Features:

    • Iodophenyl Group: A large, nonpolar, and hydrophobic aromatic ring. The iodine atom further increases its lipophilicity.

    • Sulfonylmorpholine Group: A highly polar, non-planar heterocyclic moiety. The sulfonyl group (SO₂) contains polar bonds with significant dipole moments, and the morpholine oxygen and nitrogen atoms can act as hydrogen bond acceptors.

This amphipathic nature—possessing both distinct polar and nonpolar regions—suggests that its solubility will be highly dependent on the specific properties of the solvent.

Comparative Analysis of Solvents

Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent.[5][6] Its defining characteristics include a large dipole moment and its inability to donate hydrogen bonds, although its oxygen atom is an effective hydrogen bond acceptor. Its versatility in dissolving both polar and nonpolar compounds makes it the gold standard for creating stock solutions in drug discovery.[6][7][8] The dissolution of 4-(4-iodophenyl)sulfonylmorpholine in DMSO is primarily driven by strong dipole-dipole interactions between the sulfonyl group and the sulfoxide group of DMSO.

Methanol (CH₃OH): Methanol is a polar protic solvent, meaning it can both donate and accept hydrogen bonds via its hydroxyl (-OH) group.[4][9][10] It is smaller and less polar than DMSO. For 4-(4-iodophenyl)sulfonylmorpholine, methanol can interact with the polar sulfonylmorpholine head group through hydrogen bonding. However, its smaller nonpolar region (a single methyl group) may be less effective at solvating the large iodophenyl tail compared to DMSO's broader solubilizing capacity.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery, not all solubility measurements are equal. Understanding the difference between thermodynamic and kinetic solubility is crucial for correct data interpretation and application.[11]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, where the dissolved solute is in equilibrium with an excess of the solid (crystalline) material.[2][12] It is the gold-standard measurement for formulation and pre-formulation studies.[12][13]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a solution when that solution is rapidly prepared, typically by diluting a high-concentration DMSO stock into an aqueous or other solvent system.[11][13][14] The resulting value can be higher than the thermodynamic solubility because it may represent a supersaturated or amorphous state.[15] Kinetic solubility is widely used in early-stage discovery for high-throughput screening due to its speed.[1][16]

Section 3: Quantitative Solubility Data (Illustrative)

While specific experimental data for 4-(4-iodophenyl)sulfonylmorpholine is not publicly available, the following table illustrates how such data should be presented. Researchers should use the protocols in Section 4 to generate and populate this table with their own findings.

SolventTemperature (°C)Solubility TypeMethodSolubility (mg/mL)Solubility (mM)
DMSO25ThermodynamicShake-FlaskHypothetical: >200Hypothetical: >578
Methanol25ThermodynamicShake-FlaskHypothetical: ~15-25Hypothetical: ~43-72
DMSO25KineticTurbidimetryHypothetical: >200Hypothetical: >578
Methanol25KineticTurbidimetryHypothetical: ~20-35Hypothetical: ~58-101
Note: Molecular Weight of 4-(4-Iodophenyl)sulfonylmorpholine is approximately 345.19 g/mol . The values above are illustrative and must be determined experimentally.

Section 4: Experimental Protocols & Methodologies

The following protocols provide detailed, self-validating workflows for determining both thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is the definitive approach for determining equilibrium solubility.[15][17] Its success hinges on ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.

Methodology:

  • Preparation: Add an excess amount of solid 4-(4-iodophenyl)sulfonylmorpholine (e.g., 5-10 mg) to a glass vial. The excess is critical to ensure that the final solution is saturated.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen solvent (DMSO or Methanol) to the vial.

  • Equilibration (The Self-Validating Step):

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate the suspension for a predetermined period. Causality: A sufficiently long incubation (typically 24-48 hours) is required to overcome the activation energy barrier of the crystal lattice and allow the system to reach a state of minimum free energy, i.e., equilibrium.[13][17] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases.

  • Phase Separation: Separate the undissolved solid from the saturated supernatant. This is commonly achieved by:

    • Centrifugation: Spin the vials at high speed (e.g., 10,000 x g for 15 minutes).

    • Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) to filter the supernatant. Causality: This step must be performed carefully to avoid dislodging the solid pellet or causing the dissolved compound to precipitate due to temperature changes.

  • Quantification:

    • Carefully aspirate an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.

Protocol 2: Kinetic Solubility via Turbidimetry

This high-throughput method is ideal for early discovery to quickly rank compounds.[16][18] It measures the point at which the compound precipitates when diluted from a DMSO stock.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(4-iodophenyl)sulfonylmorpholine in 100% DMSO (e.g., 50 mM). Ensure complete dissolution by vortexing.

  • Assay Plate Setup: In a clear 96-well plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to multiple wells.[18]

  • Solvent Addition: Rapidly add the test solvent (Methanol) to each well to achieve a range of final concentrations. Causality: The rapid addition of the anti-solvent (in this context, methanol, where solubility is lower) from a highly solubilized state (DMSO) can lead to the formation of a supersaturated solution before precipitation occurs.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[13][18]

  • Measurement: Measure the turbidity (light scattering) in each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[19]

  • Data Analysis: The kinetic solubility limit is defined as the concentration at which a significant, sharp increase in turbidity is observed compared to controls.

Section 5: Visualization of Workflows and Interactions

Diagrams provide an intuitive understanding of complex processes and molecular relationships.

G Diagram 1: Thermodynamic Solubility Workflow (Shake-Flask Method) cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add Excess Solid (4-(4-iodophenyl)sulfonylmorpholine) B Add Precise Volume of Solvent (DMSO or Methanol) A->B C Seal Vial & Agitate (24-48h at 25°C) B->C D Equilibrium Reached (Solid <=> Saturated Solution) C->D E Centrifuge or Filter (0.22 µm) D->E F Isolate Supernatant E->F G Dilute Aliquot F->G H Quantify via HPLC-UV G->H I Calculate Solubility (mg/mL or mM) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

G Diagram 2: Solute-Solvent Molecular Interactions cluster_dmso DMSO (Polar Aprotic) cluster_methanol Methanol (Polar Protic) Solute 4-(4-Iodophenyl)sulfonylmorpholine Polar Head (Sulfonylmorpholine) Nonpolar Tail (Iodophenyl) DMSO S=O (Large Dipole) Solute:h->DMSO Dipole-Dipole Interaction Methanol H-O-CH3 (H-Bond Donor/ Acceptor) Solute:h->Methanol Hydrogen Bonding

Caption: Key Intermolecular Forces in Solution.

Section 6: Conclusion and Best Practices

The solubility of 4-(4-iodophenyl)sulfonylmorpholine in DMSO and methanol is governed by its amphipathic structure and the distinct physicochemical properties of these solvents. Due to its powerful polar nature, DMSO is expected to be a superior solvent for this compound, making it ideal for preparing high-concentration stock solutions for screening cascades. Methanol, while also a polar solvent, is expected to offer more moderate solubility, which can be advantageous for processes like controlled crystallization.

For drug development professionals, the choice of solubility assay is context-dependent. Kinetic solubility assays provide rapid, early-stage data for compound prioritization, while the more resource-intensive shake-flask method delivers the definitive thermodynamic solubility required for robust formulation development and regulatory submissions.[11] Adherence to the detailed, self-validating protocols outlined herein will ensure the generation of high-quality, reliable, and actionable solubility data.

References

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. gChem. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Al-Ghaban, F., & Al-Assadi, F. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biopharmaceutical Research. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

  • PCBiS. (n.d.). Thermodynamic solubility. University of Strasbourg. Retrieved from [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Retrieved from [Link]

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Technobis. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility. Charnwood Discovery. Retrieved from [Link]

  • Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Methanol. Australian Government. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Properties of DMSO. Scribd. Retrieved from [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. Retrieved from [Link]

  • Nanyang Chemical. (n.d.). Methanol: Properties, Production, and Applications Guide. Nanyang Chemical. Retrieved from [Link]

  • Aakash Educational Services Limited. (n.d.). Methanol: Formula, Structure, Production & Properties. Aakash. Retrieved from [Link]

  • PCC Group. (2022, May 23). Properties of methanol and ethanol – how do they differ?. PCC Group Product Portal. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(4-Iodophenyl)carbonyl]morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(4-Iodophenyl)sulfonyl]phenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Iodophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of the Sulfonamide Linkage in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern drug discovery, prized for its unique physicochemical properties and its presence in a wide array of therapeutic agents.[1][2][3] The reaction between a sulfonyl chloride and an amine is a classic and robust method for the formation of this critical linkage.[1][4] This application note provides a detailed protocol for the synthesis of 4-(4-iodophenylsulfonyl)morpholine, a compound that combines the versatile morpholine scaffold with an iodinated aryl sulfonyl group. Morpholine and its derivatives are of significant interest in medicinal chemistry due to their favorable properties, including improving the pharmacokinetic profile of drug candidates.[5][6] The iodo-substituent on the phenyl ring also serves as a valuable handle for further functionalization, for instance, through cross-coupling reactions.

This document will provide a comprehensive guide to the synthesis, purification, and characterization of 4-(4-iodophenylsulfonyl)morpholine, with a focus on the underlying chemical principles and practical considerations to ensure a successful and safe execution of the protocol.

Reaction Overview and Mechanism

The synthesis of 4-(4-iodophenylsulfonyl)morpholine proceeds via a nucleophilic substitution reaction at the sulfur atom of 4-iodobenzenesulfonyl chloride. The nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic sulfur atom. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][7]

The reaction mechanism can be visualized as a two-step process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate.

  • Chloride Elimination and Proton Transfer: The tetrahedral intermediate collapses, with the chloride ion acting as a leaving group. The base present in the reaction mixture then deprotonates the nitrogen atom of the resulting morpholinium salt to yield the final sulfonamide product and the corresponding ammonium salt.

Sulfonamide Formation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Morpholine Morpholine Intermediate Tetrahedral Intermediate Morpholine->Intermediate Nucleophilic Attack SulfonylChloride 4-Iodobenzenesulfonyl Chloride SulfonylChloride->Intermediate Product 4-(4-Iodophenylsulfonyl)morpholine Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl Proton Transfer

Caption: Reaction mechanism for the synthesis of 4-(4-Iodophenylsulfonyl)morpholine.

Experimental Protocol

This protocol is designed for the synthesis of 4-(4-iodophenylsulfonyl)morpholine on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/VolumeSupplier/Grade
4-Iodobenzenesulfonyl chloride302.51103.03 gCommercially available, >97% purity
Morpholine87.12110.96 g (0.97 mL)Commercially available, anhydrous
Triethylamine (Et₃N)101.19121.21 g (1.67 mL)Commercially available, anhydrous, distilled
Dichloromethane (DCM)84.93-50 mLAnhydrous, reagent grade
1 M Hydrochloric acid (HCl)--20 mLAqueous solution
Saturated sodium bicarbonate (NaHCO₃)--20 mLAqueous solution
Brine (saturated NaCl solution)--20 mLAqueous solution
Anhydrous magnesium sulfate (MgSO₄)120.37-~5 gReagent grade
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Step-by-Step Procedure

Experimental_Workflow A 1. Reaction Setup: Dissolve morpholine and Et3N in DCM at 0°C. B 2. Addition of Sulfonyl Chloride: Add a solution of 4-iodobenzenesulfonyl chloride in DCM dropwise. A->B Slow Addition C 3. Reaction: Stir at 0°C for 30 min, then at room temperature for 4-6 hours. B->C Stirring D 4. Work-up: Wash with 1 M HCl, sat. NaHCO3, and brine. C->D Quenching & Extraction E 5. Isolation: Dry the organic layer with MgSO4, filter, and concentrate. D->E Drying & Concentration F 6. Purification: Recrystallize from ethanol/water or purify by column chromatography. E->F Purification G 7. Characterization: Determine melting point, and acquire NMR and FT-IR spectra. F->G Analysis

Caption: Experimental workflow for the synthesis of 4-(4-iodophenylsulfonyl)morpholine.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (0.96 g, 11 mmol) and anhydrous dichloromethane (30 mL). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.21 g, 12 mmol) to the stirred solution.

  • Addition of Sulfonyl Chloride: In a separate beaker, dissolve 4-iodobenzenesulfonyl chloride (3.03 g, 10 mmol) in anhydrous dichloromethane (20 mL). Transfer this solution to a dropping funnel and add it dropwise to the cooled morpholine solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).[8] The acidic wash removes excess morpholine and triethylamine, while the basic wash removes any remaining acidic impurities.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety Precautions
  • 4-Iodobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[9] It is also moisture-sensitive. Handle with care in a fume hood, wearing appropriate gloves, safety goggles, and a lab coat.

  • Morpholine is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. It can cause severe skin and eye damage.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

Characterization of 4-(4-Iodophenylsulfonyl)morpholine

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₀H₁₂INO₂S
Molecular Weight 353.18 g/mol
Melting Point 158-163 °C or 114-118 °C.[7] Note: Discrepancy in reported values suggests experimental verification is crucial.
¹H NMR (CDCl₃, 400 MHz) Expected signals: δ ~7.9-7.8 (d, 2H, Ar-H), ~7.6-7.5 (d, 2H, Ar-H), ~3.8-3.7 (t, 4H, -CH₂-O-), ~3.2-3.1 (t, 4H, -CH₂-N-). Chemical shifts are approximate and should be confirmed by experimental data.
¹³C NMR (CDCl₃, 101 MHz) Expected signals: δ ~144, ~138, ~128, ~100 (Ar-C), ~66 (-CH₂-O-), ~46 (-CH₂-N-). Chemical shifts are approximate and should be confirmed by experimental data.
FT-IR (KBr, cm⁻¹) Expected characteristic peaks: ~1350 & ~1160 (S=O stretching), ~1090 (C-O-C stretching), ~820 (p-disubstituted benzene).

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield - Incomplete reaction. - Hydrolysis of 4-iodobenzenesulfonyl chloride due to moisture. - Loss of product during work-up or purification.- Monitor the reaction by TLC to ensure completion. - Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Be careful during the extraction and purification steps to minimize mechanical losses.
Presence of Starting Material in Product - Insufficient reaction time or temperature. - Stoichiometry of reactants is incorrect.- Increase the reaction time or consider gentle heating if the reaction is sluggish at room temperature. - Ensure accurate measurement of all reactants.
Formation of a Di-sulfonated Byproduct - This is unlikely with a secondary amine like morpholine but can occur with primary amines.- Not applicable for this specific reaction.
Product is an Oil and Difficult to Crystallize - Presence of impurities.- Purify the crude product by column chromatography before attempting recrystallization. - Try different solvent systems for recrystallization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(4-iodophenylsulfonyl)morpholine. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for further applications in medicinal chemistry and drug development. The provided characterization data and troubleshooting guide will aid in obtaining a pure product and resolving any potential experimental challenges.

References

  • Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation - PMC. Available from: [Link]

  • Sulfonamide - Wikipedia. Available from: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link]

  • Preparation of sulfonamides from N-silylamines - PMC. Available from: [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. Available from: [Link]

  • Competition vs. Cooperativity of I···Omorpholinyl and I···Cl M Halogen Bonds in Cocrystals of Zinc. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available from: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. Available from: [Link]

  • US4647663A - Synthesis of morpholine - Google Patents.
  • 4-[(4-Iodophenyl)carbonyl]morpholine | C11H12INO2 | CID 772634 - PubChem. Available from: [Link]

  • Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed. Available from: [Link]

  • Synthesis and characterization of 2-arylmorpholine hydrochloride | Request PDF. Available from: [Link]

  • Synthesis, characterization and biological evaluation of transition metal complexes derived from N, S bidentate ligands - PubMed. Available from: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed. Available from: [Link]

  • Time domain NMR for polymorphism characterization. Available from: [Link]

  • Synthesis and Identification of New Nitrogen Rich Polymers Based on Sulfa Drug Derivatives - ResearchGate. Available from: [Link]

Sources

using 4-(4-iodophenyl)sulfonylmorpholine as a fragment for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and structural biologists engaged in Fragment-Based Drug Discovery (FBDD). It details the utility of 4-(4-iodophenyl)sulfonylmorpholine (IPSM) as a high-value "privileged fragment."[1]

Unlike standard library members, IPSM offers a dual-modality advantage: the iodine atom serves as both a crystallographic beacon (via anomalous scattering) for unambiguous hit validation and a reactive handle for rapid chemical elaboration.

Dual-Modality: Structural Probe & Synthetic Scaffold[1]

Executive Summary & Rationale

In the architecture of fragment libraries, 4-(4-iodophenyl)sulfonylmorpholine represents a "Goldilocks" scaffold.[1] It balances the high aqueous solubility required for high-concentration screening (conferred by the morpholine) with a rigid, directional vector for growth (the phenylsulfonyl group).

Key Technical Advantages:

  • Enhanced Halogen Bonding: The sulfonyl group is a strong electron-withdrawing group (EWG).[1] This depletes electron density from the phenyl ring, significantly enhancing the positive electrostatic potential (the

    
    -hole) on the para-iodine. This makes IPSM a potent Halogen Bond (XB) donor, capable of targeting backbone carbonyls in "undruggable" hydrophobic pockets.
    
  • Crystallographic Phasing: The iodine atom (

    
    ) provides a strong anomalous signal, allowing for unambiguous identification of the fragment's binding pose in X-ray diffraction experiments, even at low occupancy.
    
  • Activated Synthetic Handle: The electron-deficient nature of the aryl ring facilitates rapid oxidative addition of Palladium(0), making this fragment highly reactive for Suzuki-Miyaura or Sonogashira couplings during the "Fragment-to-Lead" optimization phase.

Physicochemical Profile

Data simulated based on structural chemoinformatics.

PropertyValueImplication for FBDD
Molecular Weight 353.18 DaSlightly above "Rule of 3" (Ro3), but justified by the heavy Iodine atom (126.9 Da).[1]
cLogP ~1.8 - 2.1Ideal lipophilicity range; ensures membrane permeability for later analogs.[1]
TPSA ~55 ŲGood polarity profile; morpholine oxygen and sulfonyl oxygens act as H-bond acceptors.[1]
Solubility (PBS) > 5 mMMorpholine ring prevents aggregation, enabling high-concentration soaking.[1]
Rotatable Bonds 2Low entropic penalty upon binding (Rigid Scaffold).[1]
XB Donor Strength HighActivated by Sulfonyl EWG (

).[1]

Workflow Visualization

The following diagram illustrates the strategic workflow for utilizing IPSM, from initial screening to lead generation.

IPSM_Workflow Fragment Fragment: IPSM (Iodine-Sulfonyl-Morpholine) Screen Screening Phase (STD-NMR / SPR) Fragment->Screen High Conc. (1-5mM) XRay X-Ray Crystallography (Soaking) Fragment->XRay Direct Soak Screen->XRay Identify Hits Validation Hit Validation (Anomalous Signal) XRay->Validation Iodine Anomalous Map Design Structure-Based Design (Vector Analysis) Validation->Design Define Exit Vector Chem Chemical Elaboration (Pd-Catalyzed Coupling) Design->Chem Suzuki / Sonogashira Lead Lead Compound (High Affinity) Chem->Lead Fragment Growing

Figure 1: Strategic pipeline for IPSM deployment. The iodine atom is central to both the Validation (orange) and Elaboration (green) phases.

Protocol A: Crystallographic Hit Validation (The Iodine Soak)

Objective: To utilize the iodine anomalous signal to verify binding in low-occupancy datasets.

Mechanism: Iodine has a K-absorption edge at 33.17 keV (0.37 Å), but it exhibits significant anomalous scattering (


) at standard Cu K

wavelengths (1.54 Å).[1] This allows for the calculation of an anomalous difference map even without a tunable synchrotron source.

Step-by-Step Procedure:

  • Crystal Preparation: Grow crystals of the target protein using standard hanging/sitting drop vapor diffusion.

  • Soaking Solution: Prepare a 50 mM stock of IPSM in 100% DMSO.

    • Note: The morpholine group ensures solubility. If precipitation occurs, verify the pH of the mother liquor (sulfonamides are stable, but extreme pH can affect solubility).

  • Soaking: Add the fragment stock to the crystallization drop to a final concentration of 2–5 mM (maintaining DMSO < 10%). Incubate for 1–24 hours.

  • Data Collection: Collect a redundant dataset (aim for >360° rotation) at a home source (Cu K

    
    ) or synchrotron.[1]
    
  • Data Processing:

    • Process data preserving Friedel pairs.

    • Calculate the Anomalous Difference Map (e.g., using PHASER or ANODE).

    • Look for a strong peak (>5

      
      ) in the anomalous map.
      
    • Validation: The peak corresponds to the Iodine atom.[2] Build the rest of the fragment (phenyl-sulfonyl-morpholine) extending from this anchor point.[1]

Protocol B: Synthetic Elaboration (Fragment Growing)

Objective: To extend the fragment from the iodine position into an adjacent sub-pocket using Suzuki-Miyaura cross-coupling.

Chemical Logic: The sulfonyl group at the para-position is electron-withdrawing. This makes the C-I bond highly susceptible to oxidative addition by Pd(0), often allowing couplings to proceed under milder conditions than standard aryl iodides.

Reaction Scheme: IPSM-I + Ar-B(OH)2 -> [Pd] -> IPSM-Ar

Detailed Protocol:

  • Reagents:

    • Substrate: IPSM (1.0 equiv).[1]

    • Boronic Acid/Ester:

      
       (1.2 equiv) – Selected based on vector analysis from Protocol A.[1]
      
    • Catalyst:

      
       (5 mol%) or 
      
      
      
      /XPhos for sterically demanding partners.[1]
    • Base:

      
       (3.0 equiv) or 
      
      
      
      .[1]
    • Solvent: Dioxane/Water (4:[1]1) or DMF (for higher temperatures).[1]

  • Procedure:

    • In a microwave vial, combine IPSM, boronic acid, base, and catalyst.

    • Seal and purge with Argon for 5 minutes (Critical: Oxygen poisons the active Pd(0) species).[1]

    • Add degassed solvent.

    • Microwave Irradiation: Heat to 80–100°C for 30–60 minutes . (Conventional heating: 80°C for 4–12 hours).[1]

  • Work-up:

    • Filter through a Celite pad to remove Palladium black.

    • Dilute with EtOAc, wash with water and brine.

    • Purify via Flash Chromatography (CombiFlash).[1] The morpholine group makes the product polar; use a DCM/MeOH gradient (0-10% MeOH).

  • Quality Control:

    • Verify identity via LC-MS (check for loss of Iodine pattern, appearance of product mass).

    • Verify purity >95% by HPLC before biological testing.

Structural Mechanism: The Halogen Bond

When designing the "Exit Vector" (the boronic acid R-group), consider the binding mode of the core fragment.

  • Scenario: The Iodine is engaged in a Halogen Bond (XB) with a backbone carbonyl (e.g., hinge region of a kinase).

  • Implication: You cannot couple at the Iodine position without destroying this interaction.

  • Alternative Strategy: If the Iodine is driving affinity via XB, use the Sonogashira coupling to insert an alkyne spacer, or functionalize the Morpholine ring (if accessible) to grow the molecule while preserving the Iodine-Protein interaction.

  • Standard Growth: If the Iodine is simply solvent-exposed or in a hydrophobic pocket, replace it via Suzuki coupling (Protocol B) to fill the pocket with a larger hydrophobic or H-bonding group.

HalogenBond cluster_protein Protein Binding Pocket cluster_fragment IPSM Fragment Backbone Backbone Carbonyl (Lewis Base) Sulfonyl Sulfonyl Group (EWG) Phenyl Phenyl Ring Sulfonyl->Phenyl withdraws e- Iodine Iodine Atom (Sigma Hole +) Phenyl->Iodine activates Iodine->Backbone Halogen Bond (XB)

Figure 2: Mechanistic basis of the enhanced Halogen Bond.[1] The sulfonyl group activates the iodine sigma-hole for interaction with protein Lewis bases.

References

  • Wilcken, R., et al. (2013).[2] Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53. Journal of the American Chemical Society.[2] Link[1]

  • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. Link[1]

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. Link[1]

  • Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie. Link[1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(4-iodophenyl)sulfonylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial linkages.[1][2] This reaction allows for the coupling of amines with aryl halides, offering a significant improvement over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[1] This application note provides a detailed guide for the Buchwald-Hartwig amination of 4-(4-iodophenyl)sulfonylmorpholine, a substrate of interest in medicinal chemistry due to the prevalence of the arylsulfonamide motif in bioactive molecules. We will explore a specific protocol for the coupling of this aryl iodide with morpholine, a common secondary amine, to yield 4-(4-morpholinophenyl)sulfonylmorpholine.

Reaction Scheme

Core Principles and Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate.[3]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[3]

The choice of ligand is critical for the success of the reaction, as it modulates the stability and reactivity of the palladium catalyst, influencing the rates of both the desired reductive elimination and potential side reactions.

Experimental Protocol: Amination with Morpholine

This protocol provides a starting point for the amination of 4-(4-iodophenyl)sulfonylmorpholine with morpholine. Optimization may be necessary for different scales or related substrates.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-(4-iodophenyl)sulfonylmorpholine≥98%Commercially Available
Morpholine≥99%Commercially Available
XPhos Pd G3Commercially AvailableAir and moisture-stable precatalyst.[4]
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableStrong, non-nucleophilic base.[5]
TolueneAnhydrousCommercially AvailableDegas prior to use.[5]
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Inert atmosphere (Argon or Nitrogen)High Purity
Procedure
  • Reaction Setup: In a glovebox or under a stream of inert gas, add 4-(4-iodophenyl)sulfonylmorpholine (1.0 mmol, 1.0 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Seal the reaction vessel. If not in a glovebox, evacuate and backfill with an inert gas (repeat three times). Add anhydrous, degassed toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Rationale for Experimental Choices

  • Aryl Halide: Aryl iodides are generally more reactive than the corresponding bromides or chlorides in the oxidative addition step.[3] However, the iodide anion generated during the reaction can sometimes act as a catalyst inhibitor. The use of appropriate ligands and solvents can mitigate this effect.[3]

  • Amine: Morpholine is a cyclic secondary amine, which typically performs well in Buchwald-Hartwig aminations, leading to high yields.[3]

  • Palladium Precatalyst: XPhos Pd G3 is a third-generation Buchwald precatalyst known for its high activity, stability, and broad substrate scope.[4] These precatalysts ensure the efficient in situ generation of the active Pd(0) species.[4]

  • Ligand: The XPhos ligand, a bulky, electron-rich biarylphosphine, is part of the precatalyst and is crucial for promoting the reductive elimination step and preventing catalyst decomposition.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine.[5] Weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be employed for substrates with base-sensitive functional groups, though this may require higher reaction temperatures.[6]

  • Solvent: Toluene is a common solvent for these reactions.[5] For aryl iodides, using a non-coordinating solvent like toluene can be advantageous as it can help to minimize the inhibitory effects of the iodide byproduct.[6] It is crucial to use an anhydrous and degassed solvent to prevent deactivation of the catalyst.[6]

  • Temperature: A reaction temperature of 80-100 °C is typical for these couplings to ensure a reasonable reaction rate.[3]

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-I Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Oxidative_Addition->Ar-Pd(II)-I(L) Ligand_Exchange Ligand Exchange Ar-Pd(II)-I(L)->Ligand_Exchange R2NH, Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ligand_Exchange->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Experimental_Workflow Start Start Setup Reaction Setup: Aryl Iodide, Precatalyst, Base in inert atmosphere Start->Setup Reagents Add Degassed Solvent and Amine Setup->Reagents Reaction Heat and Stir (100 °C, 12-24h) Reagents->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: A streamlined workflow for the Buchwald-Hartwig amination experiment.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst (due to oxygen or moisture).Ensure all reagents and solvents are anhydrous and properly degassed. Handle all air-sensitive components under an inert atmosphere. [6]
Incorrect ligand or catalyst choice.For challenging substrates, screen different ligands (e.g., RuPhos, BrettPhos) and precatalysts. [6]
Insufficiently strong base.For less reactive amines, a stronger base like LHMDS might be necessary. Conversely, for base-sensitive substrates, a weaker base like Cs2CO3 or K3PO4 with potentially higher temperatures should be tested. [6]
Formation of Side Products Hydrodehalogenation (aryl iodide is reduced).This can be more prevalent with primary amines. The choice of ligand is crucial to favor reductive elimination. [6]
Homocoupling (dimerization of the aryl halide).Optimize the catalyst loading and reaction temperature. Sometimes lowering the temperature can minimize this side reaction. [6]

Safety Precautions

  • Palladium Catalysts: Palladium compounds should be handled in a well-ventilated area or fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere. They can also be irritants; avoid skin and eye contact.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere. Wear appropriate PPE.

  • Solvents: Toluene is flammable and should be handled in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of arylamines. The protocol outlined in this application note for the coupling of 4-(4-iodophenyl)sulfonylmorpholine with morpholine provides a reliable starting point for researchers. By understanding the underlying principles of the reaction and carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, this methodology can be successfully applied to a wide range of substrates in drug discovery and materials science.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Fors, B. P., et al. (2015). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC. [Link]

  • Ritter, T., et al. (2019). C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts. Journal of the American Chemical Society. [Link]

  • American Chemical Society. (2022). Scaffold design of Pd-precatalysts to address impurity profile in Buchwald-Hartwig coupling. [Link]

  • Torvisco, A., et al. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Royal Society of Chemistry. (n.d.). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Viciu, M. S., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d]o[7]xazines by intramolecular Hiyama coupling. [Link]

  • MDPI. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]

  • SciSpace. (2020). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. [Link]

  • MD Anderson Cancer Center. (2008). Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H)-ones. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

Application Notes and Protocols: Strategies for the Functionalization of the Morpholine Ring in Sulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Morpholine-Sulfonyl Scaffold

The morpholine ring, particularly when N-substituted with a sulfonyl group, is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its value.[1][2][3] The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while the N-sulfonyl group can serve as a rigid linker, a hydrogen bond acceptor, and a modulator of the nitrogen's basicity.[4] The ability to selectively introduce functional groups onto the carbon framework of the morpholine ring—a process known as C-H functionalization—unlocks vast chemical space for the development of new therapeutic agents.[3][5]

This guide provides an in-depth exploration of two powerful and complementary strategies for the regioselective functionalization of N-sulfonylmorpholine derivatives: α-Lithiation and Electrophilic Quenching and Photoredox-Catalyzed C-H Functionalization . We will delve into the mechanistic underpinnings of these methods, provide detailed, field-tested protocols, and offer expert insights to ensure successful implementation in your research.

Strategy 1: α-Lithiation and Electrophilic Quenching

This classical organometallic approach leverages the acidifying effect of the adjacent nitrogen atom and the strongly electron-withdrawing sulfonyl group on the α-protons (at the C2 and C6 positions). Treatment with a potent organolithium base selectively removes a proton at these positions, generating a transient, highly reactive carbanion. This intermediate can then be "quenched" by a wide variety of electrophiles to install new carbon-carbon or carbon-heteroatom bonds.

Expertise & Experience: The "Why" Behind the Protocol

The success of this method hinges on kinetic control. The reaction must be performed at very low temperatures (typically -78 °C) to prevent decomposition of the thermally unstable lithiated intermediate and to minimize side reactions. The choice of base is critical; sec-butyllithium (s-BuLi) is often preferred over n-butyllithium (n-BuLi) due to its greater basicity and steric bulk, which can enhance regioselectivity.[6] The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial. TMEDA breaks down the oligomeric aggregates of the organolithium reagent, increasing its basicity and accelerating the deprotonation step.[7][8]

Workflow for α-Lithiation and Quenching

G cluster_setup Reaction Setup cluster_reaction Anion Generation & Trapping cluster_workup Workup & Purification Start N-Sulfonylmorpholine in Anhydrous THF Cool Cool to -78 °C (Dry Ice/Acetone Bath) Start->Cool Base Add TMEDA, then s-BuLi dropwise Cool->Base Stir Stir for 1 hour at -78 °C (α-Lithiated Intermediate forms) Base->Stir Electrophile Add Electrophile (e.g., Aldehyde, Alkyl Halide) Stir->Electrophile Warm Slowly warm to Room Temperature Electrophile->Warm Quench Quench with sat. aq. NH4Cl Warm->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via Flash Chromatography Extract->Purify Product α-Functionalized Product Purify->Product

Caption: Workflow for α-Lithiation and Electrophilic Quenching.

Protocol 1: α-Benzylation of N-(Phenylsulfonyl)morpholine

This protocol details the introduction of a benzyl group at the C2 position of the morpholine ring.

Materials:

  • N-(Phenylsulfonyl)morpholine

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-(phenylsulfonyl)morpholine (1.0 eq) and dissolve in anhydrous THF (to make a 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add TMEDA (1.2 eq) followed by the dropwise addition of s-BuLi (1.2 eq) over 10 minutes. The solution may turn a pale yellow to orange color.

  • Anion Formation: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add benzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 2 hours.

  • Warming: Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1 hour.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired 2-benzyl-4-(phenylsulfonyl)morpholine.

Trustworthiness: The protocol is self-validating. Successful lithiation is often indicated by a color change. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The regioselectivity (α- vs. β-functionalization) can be unequivocally determined by 2D NMR techniques like HMBC and NOESY.

Data Summary: Electrophile Scope

The lithiation-trapping strategy is versatile, accommodating a range of electrophiles.

Electrophile ClassExample ElectrophileTypical Yield RangeScientist's Notes
Alkyl HalidesBenzyl bromide, Iodomethane60-85%Primary halides work best; secondary and tertiary halides may lead to elimination byproducts.
AldehydesBenzaldehyde, Isobutyraldehyde70-90%Forms a β-amino alcohol motif. Diastereoselectivity may be observed.
KetonesAcetone, Cyclohexanone65-85%Generates a tertiary alcohol.
Carbon DioxideCO₂ (gas or dry ice)55-75%Forms the corresponding α-carboxylic acid after acidic workup.
Silyl HalidesTrimethylsilyl chloride (TMSCl)80-95%Excellent for trapping the anion to confirm lithiation efficiency.

Strategy 2: Photoredox-Catalyzed α-C(sp³)–H Functionalization

A modern, powerful alternative to organometallic methods, visible-light photoredox catalysis enables the direct functionalization of α-amino C–H bonds under exceptionally mild conditions.[9][10][11] This strategy avoids the use of cryogenic temperatures and strong bases, offering improved functional group tolerance.[12][13]

Expertise & Experience: The "Why" Behind the Protocol

The core principle involves a photocatalyst that, upon absorbing visible light, becomes a potent single-electron oxidant.[10][11] It oxidizes the morpholine nitrogen to form a radical cation. This intermediate is highly acidic at the α-C–H position. A mild base in the reaction medium facilitates a proton-coupled electron transfer (PCET) or a sequential deprotonation/oxidation process to generate a key α-amino radical. This radical is nucleophilic and can engage in various bond-forming reactions, such as conjugate addition to Michael acceptors.[9][12]

Catalytic Cycle for Photoredox α-Alkylation

G PC Photocatalyst (PC) (e.g., Ru(bpy)₃²⁺) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC Intersystem Crossing PC_red Reduced PC (e.g., Ru(bpy)₃⁺) PC_star->PC_red PC_red->PC sub sub Morph N-Sulfonylmorpholine RadCat Radical Cation Morph->RadCat Single Electron Transfer (SET) Radical α-Amino Radical RadCat->Radical -H⁺ Add_Rad Adduct Radical Radical->Add_Rad + Michael Acceptor Michael Michael Acceptor (e.g., Acrylate) Add_Rad->PC_red Product α-Alkylated Product Add_Rad->Product SET & +H⁺

Caption: Catalytic Cycle for Photoredox α-Alkylation.

Protocol 2: Photoredox-Catalyzed Conjugate Addition to Methyl Acrylate

This protocol describes the alkylation of the C2 position with a methyl propionate unit.

Materials:

  • N-(Phenylsulfonyl)morpholine

  • Methyl acrylate

  • fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (as photocatalyst)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or another mild, non-nucleophilic base

  • Schlenk tube or vial with a screw cap

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • Preparation: To a Schlenk tube, add N-(phenylsulfonyl)morpholine (1.0 eq), photocatalyst (1-2 mol%), and K₂CO₃ (2.0 eq).

  • Degassing: Seal the tube, and degas the contents by subjecting them to three cycles of vacuum followed by backfilling with nitrogen or argon.

  • Addition of Reagents: Add anhydrous, degassed MeCN (to make a 0.1 M solution) followed by methyl acrylate (3.0 eq) via syringe.

  • Irradiation: Place the sealed reaction vessel approximately 5-10 cm from a blue LED light source and begin stirring. Use a small fan to maintain the reaction at or near room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired α-alkylated morpholine derivative.

Trustworthiness: This protocol's success is validated by comparing an irradiated sample with a control sample kept in the dark; the dark reaction should show no product formation. The reaction is often sensitive to oxygen, which can quench the excited state of the photocatalyst, so thorough degassing is essential for reproducibility.

Comparative Analysis of Functionalization Strategies

Featureα-Lithiation & QuenchingPhotoredox Catalysis
Regioselectivity Exclusively α (C2/C6)Primarily α (C2/C6)
Reaction Conditions Cryogenic (-78 °C), strictly anhydrousRoom temperature, mild
Key Reagents Strong organolithium bases (pyrophoric)Photocatalyst (µmol), mild base
Functional Group Tolerance Limited (incompatible with acidic protons, many carbonyls)Broad (tolerant of esters, amides, etc.)
Substrate Scope Broad for N-sulfonyl derivativesBroad, including many complex amines.[12]
Throughput Lower, requires careful manual setupHigher, amenable to parallel synthesis
Capital Cost Low (standard glassware)Moderate (requires specific light source)

Conclusion and Future Outlook

The functionalization of the N-sulfonylmorpholine ring is a critical capability in modern drug discovery. The choice between classical lithiation and modern photoredox catalysis depends on the specific synthetic goal. Lithiation offers a direct and powerful route for installing a wide range of functionalities via carbanion chemistry, provided the substrate can tolerate the harsh conditions. In contrast, photoredox catalysis provides a milder, more versatile, and often more functional-group-tolerant approach, opening doors to late-stage functionalization of complex molecules.[5]

Future developments will likely focus on expanding the scope of C-H functionalization to the more challenging, unactivated β-positions (C3/C5) of the morpholine ring, which remains a significant synthetic hurdle.[14][15][16] Advances in electrochemistry and dual catalytic systems may provide novel pathways to access these and other currently inaccessible derivatives, further enriching the chemical toolbox for medicinal chemists.[14][17]

References

  • Wolfe, J. P., et al. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Org. Lett., 8(20), 4593–4596. Available at: [Link]

  • Wang, P., et al. (2020). Photoredox organocatalytic α-amino C(sp3)–H functionalization for the synthesis of 5-membered heterocyclic γ-amino acid derivatives. Organic Chemistry Frontiers. Available at: [Link]

  • Neumann, M. (2015). Photoredox catalyzed α-functionalization of amines-visible light mediated carbon-carbon and carbon-hetero bond forming. KAUST Repository. Available at: [Link]

  • Twitty, C. M., et al. (2018). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Acc. Chem. Res., 51(9), 2090–2101. Available at: [Link]

  • Hansson, E. (2018). Stereoselective synthesis of unnatural α-amino acids through photoredox catalyzed C-H activation. Diva-portal.org. Available at: [Link]

  • Stavropoulos, K. E., et al. (2022). Electrochemical Vicinal C–H Difunctionalization of Saturated Azaheterocycles. J. Am. Chem. Soc., 144(39), 17823–17829. Available at: [Link]

  • Kärkäs, M. D., et al. (2024). Exploiting Photoredox Catalysis for Rapid Access to Unnatural α-Amino Acids through α-Amino C–H Bond Activation. ChemRxiv. Available at: [Link]

  • Brisco, T. A., et al. (2024). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at: [Link]

  • Holmberg-Douglas, N., et al. (2021). β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. ACS Catalysis, 11(5), 3153–3158. Available at: [Link]

  • Holmberg-Douglas, N., et al. (2021). β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. UNC Chemistry Department. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Li, W., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 524–529. Available at: [Link]

  • Singh, U. K., et al. (2021). Non-Directed β- Or γ-C(sp3)-H Functionalization of Saturated Nitrogen-Containing Heterocycles. ResearchGate. Available at: [Link]

  • Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Org. Lett., 19(3), 632–635. Available at: [Link]

  • Sambiagio, C., et al. (2018). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Examples of bio-active morpholine derivatives. ResearchGate. Available at: [Link]

  • Coldham, I., et al. (2011). Lithiation-electrophilic trapping of N-sulfonyl-activated ethylene aziridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kakiuchi, F., et al. (2009). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Journal of Organometallic Chemistry. Available at: [Link]

  • Wang, P., et al. (2022). Sequential Regiodivergent Polyol Sulfonylation and Functionalization Enable Precise Engineering of Carbohydrates. J. Am. Chem. Soc., 144(2), 795–806. Available at: [Link]

  • Wang, D., et al. (2024). A Radical Approach for Asymmetric α-C-H Addition of N-Sulfonyl Benzylamines to Aldehydes. J. Am. Chem. Soc., 146(7), 4886–4895. Available at: [Link]

  • Horne, D. B., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. J. Org. Chem., 89(7), 4467–4476. Available at: [Link]

  • Seidel, D., et al. (2019). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. Nature Chemistry, 11, 416–421. Available at: [Link]

  • Peng, R., et al. (2021). Rh(III)‐Catalyzed C−H Functionalization of N‐Nitrosoanilines with α‐Sulfonylcarbenes. ResearchGate. Available at: [Link]

  • White, M. C., et al. (2019). C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS. Science, 366(6468), 950-955. Available at: [Link]

  • Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec Ltd. Available at: [Link]

  • Singh, R. P., et al. (2022). An Eco-Friendly Synthetic Approach through C(sp3)-H Functionalization of the Viral Fusion "Spike Protein" Inhibitors. Molecules, 27(7), 2197. Available at: [Link]

  • Fraser-Miller, S. J., et al. (2023). Structure and interactions of novel ether-functionalised morpholinium and piperidinium ionic liquids with lithium salts. RSC Publishing. Available at: [Link]

  • Bailey, W. F., & Luderer, M. R. (2005). Optimization of Organolithium Reactions. Organic Process Research & Development, 9(3), 337-342. Available at: [Link]

  • Costa, A., et al. (2022). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. MDPI. Available at: [Link]

  • Doucet, H., & Soule, J.-F. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Kilin, A., et al. (2021). Sulfanyl Porphyrazines with Morpholinylethyl Periphery—Synthesis, Electrochemistry, and Photocatalytic Studies after Deposition on Titanium(IV) Oxide P25 Nanoparticles. MDPI. Available at: [Link]

  • Clososki, G. C., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. J. Org. Chem., 83(2), 871-880. Available at: [Link]

  • Wang, J., et al. (2024). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. Org. Chem. Front., 11(20), 5736-5741. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-iodophenyl)sulfonylmorpholine

[1]

Status: Online Ticket ID: REC-IODO-SULF-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Welcome to the technical support hub for the purification of 4-(4-iodophenyl)sulfonylmorpholine . This guide addresses the specific physicochemical challenges of this molecule: balancing the polarity of the sulfonyl-morpholine moiety against the lipophilicity and potential lability of the para-iodophenyl group.

The Golden Rule: Unlike simple sulfonamides, the heavy iodine atom increases the lipophilicity significantly. While Ethanol/Water remains the standard starting point, Ethyl Acetate/Heptane is often superior for high-purity isolation to avoid "oiling out" (liquid-liquid phase separation).[1]

Module 1: Solvent Selection Matrix

The following table summarizes the thermodynamic suitability of solvent systems based on the "Like Dissolves Like" principle, modified for the specific functional groups of your target molecule.

Solvent SystemRoleSuitability RatingTechnical Notes
Ethanol (95%) Single Solvent⭐⭐⭐⭐ (High)First Choice. The morpholine and sulfonyl groups H-bond well with EtOH.[1] The iodine atom reduces solubility enough to allow precipitation upon cooling.
EtOH / Water Binary System⭐⭐⭐ (Mod)Standard. Water acts as a powerful anti-solvent.[1] Risk:[1][2] High risk of "oiling out" if water is added too quickly or if the solution is too concentrated.
EtOAc / Heptane Binary System⭐⭐⭐⭐⭐ (Best Purity)High Purity. Ethyl Acetate (EtOAc) dissolves the compound well; Heptane precipitates it slowly.[1] Excellent for removing polar impurities (e.g., sulfonic acids).
Methanol Single Solvent⭐⭐ (Low)Too Soluble. Often too polar; the compound may remain in solution even at -20°C unless the concentration is extremely high.[1]
Toluene Single Solvent⚠️ (Caution)Thermal Risk. Requires high boiling points (110°C).[1] C-I bonds can be thermally labile; prolonged heating may liberate iodine (purple discoloration).[1]
Visualizing the Decision Process

The following decision tree helps you select the correct solvent based on your crude material's behavior.

SolventSelectionStartStart: Analyze Crude MaterialSolubilityCheckTest Solubility in Hot EtOHStart->SolubilityCheckDissolvesFully Dissolves?SolubilityCheck->DissolvesPathACool to RTDissolves->PathAYesPathCSwitch to EtOAc/HeptaneDissolves->PathCNo (Too Insoluble)PathBAdd Water (Dropwise)PathA->PathBNo crystalsResultACrystals Form: HarvestPathA->ResultACrystals appearPathB->ResultACloudy -> CrystalsResultBOiling Out: Re-heat & add EtOHPathB->ResultBOily droplets form

Figure 1: Solvent selection decision tree based on initial solubility observations.

Module 2: Detailed Protocol (The Self-Validating Workflow)

This protocol uses the Ethanol/Water displacement method but includes checkpoints to prevent the common "oiling out" phenomenon.

Prerequisites
  • Target Compound: 4-(4-iodophenyl)sulfonylmorpholine (Crude).[1]

  • Solvents: Ethanol (absolute or 95%), Distilled Water (warm).[1]

  • Equipment: Erlenmeyer flask, magnetic stirrer, heating plate, reflux condenser.

Step-by-Step Methodology
  • Saturation (The Dissolution Phase):

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol (approx. 5 mL per gram of solid).[1]

    • Heat to reflux (gentle boil).[1]

    • Checkpoint: If solid remains, add hot ethanol in 1 mL increments until fully dissolved. If the solution is dark/colored, add activated charcoal (1% w/w) and filter while hot.

  • The Critical Point (Anti-solvent Addition):

    • Remove from heat but keep the solution near boiling.

    • Add warm water dropwise.[1]

    • Stop Point: The moment a persistent turbidity (cloudiness) appears, STOP .[1]

    • Add 1-2 drops of Ethanol to clear the turbidity.[1] The solution should now be saturated but clear.

  • Controlled Nucleation (Cooling):

    • Allow the flask to cool to room temperature slowly (do not use an ice bath yet).

    • Mechanism:[1][2][3] Rapid cooling forces the hydrophobic iodine-phenyl group to separate as an oil.[1] Slow cooling allows the lattice to organize.

  • Isolation:

    • Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

    • Filter via vacuum filtration.[1]

    • Wash: Wash the cake with a cold 50:50 EtOH/Water mixture.

    • Drying: Dry under vacuum at 40°C. Note: Avoid high heat (>60°C) to prevent iodine sublimation or degradation.[1]

Module 3: Troubleshooting & FAQs

Q1: My product is separating as a yellow oil at the bottom, not crystals. Why?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1] It happens when the temperature of the solution drops below the "oiling out" limit (liquidus) before it hits the crystallization limit (solidus). The Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of the good solvent (Ethanol) to shift the composition away from the oiling boundary.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid surface to provide a nucleation site.[4]

  • Cool much more slowly (wrap the flask in a towel).

Q2: The crystals are turning slightly purple/pink during drying.

Diagnosis: Iodine liberation. The C-I bond in the para-position is relatively stable, but trace acidity or light exposure can cause homolytic cleavage, releasing elemental iodine (

The Fix:
  • Wash: Rinse the crystals with a cold, dilute solution of Sodium Thiosulfate (

    
    ) during filtration.[1] This reduces purple iodine back to colorless iodide.[1]
    
  • Storage: Store the final compound in amber vials away from light.

Q3: The yield is very low (<50%), but the mother liquor is still yellow.

Diagnosis: The compound is too soluble in the ethanol. The Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.

  • Cool again to harvest a "second crop."

  • Warning: The second crop is usually less pure than the first. Keep them separate until purity is verified (TLC/HPLC).

Module 4: Process Visualization

The following diagram illustrates the purification cycle and the chemical logic at each step.

RecrystallizationCycleCrudeCrude Mixture(Sulfonamide + Impurities)DissolutionDissolution(Hot EtOH)Crude->DissolutionHeatFiltrationHot Filtration(Remove insoluble salts)Dissolution->FiltrationIf particles presentCrystallizationCrystallization(Slow Cooling)Dissolution->CrystallizationIf clearFiltration->CrystallizationSeparationVacuum FiltrationCrystallization->SeparationMotherLiquorMother Liquor(Contains Impurities)Separation->MotherLiquorFiltrateFinalProductPure Product4-(4-iodophenyl)...Separation->FinalProductSolidsMotherLiquor->CrystallizationRecycle (Optional)

Figure 2: The standard recrystallization workflow for N-arylsulfonamides.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for sulfonamide purification protocols).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Authoritative source for solvent selection strategies). [1]

  • BenchChem Technical Support. (2025). Recrystallization of Sulfonamide Products: Troubleshooting Guide. (General principles for N-arylsulfonamide solubility and "oiling out" phenomena).

  • University of Rochester. (n.d.).[1] Solvents for Recrystallization: Tips and Tricks. (Guidance on binary solvent systems for polar/non-polar hybrid molecules).

preventing deiodination during palladium-catalyzed coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Prevention of Hydrodehalogenation (Deiodination) in Cross-Coupling

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Diagnostic Triage: Is Deiodination Your Problem?

Before optimizing, we must confirm the side-reaction pathway. In palladium-catalyzed coupling of aryl iodides (Ar-I), the most common failure mode is the replacement of the iodine with a hydrogen atom (Ar-H), rather than the desired coupling partner.

Symptom Identification:

  • Observation: Low yield of product; significant formation of a byproduct with lower retention time.

  • Mass Spectrometry: Byproduct mass corresponds to

    
     (Loss of Iodine, gain of Hydrogen).
    
  • NMR: Appearance of a new proton signal on the aryl ring, often a triplet or doublet depending on substitution.

Interactive Troubleshooting Flowchart

Use this logic tree to isolate the root cause of your deiodination.

Deiodination_Troubleshooting Start Start: Byproduct Analysis CheckMass Is Mass = [M - I + H]? Start->CheckMass NotDeiod Issue is likely Homocoupling or Protodeboronation CheckMass->NotDeiod No SolventCheck Solvent System: Primary/Secondary Alcohol? CheckMass->SolventCheck Yes BaseCheck Base Check: Alkoxide (e.g., NaOEt, NaOiPr)? SolventCheck->BaseCheck No (Aprotic) ActionSolvent Action: Switch to Toluene, Dioxane, or DMF SolventCheck->ActionSolvent Yes (Hydride Source) LigandCheck Ligand Check: Simple Triphenylphosphine? BaseCheck->LigandCheck No (Inorganic) ActionBase Action: Switch to Carbonate or Phosphate (K3PO4) BaseCheck->ActionBase Yes (Beta-H Source) LigandCheck->ActionSolvent No (Complex Issue) ActionLigand Action: Switch to Bulky Biaryl Phosphine (XPhos/SPhos) LigandCheck->ActionLigand Yes (Slow Red. Elim.)

Figure 1: Diagnostic logic tree for isolating the source of hydride donation in palladium-catalyzed cross-coupling.

Mechanistic Insight: The "Deiodination Trap"

To fix the problem, you must understand the competition at the molecular level. Aryl iodides undergo Oxidative Addition very rapidly. However, if the subsequent Transmetallation is slow, the reactive


 intermediate accumulates.

This "stalled" intermediate is vulnerable. If a hydride source is present, the complex undergoes ligand exchange and reductive elimination to form Ar-H (waste) instead of Ar-R (product).

The Competing Pathways

Mechanism_Pathway Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Ar-I PdII_Ar Pd(II)-Ar Intermediate (The Danger Zone) OxAdd->PdII_Ar TransMet Transmetallation (+ Ar'-B(OH)2) PdII_Ar->TransMet Desired Path HydrideSource Hydride Capture (Solvent/Base/Beta-H) PdII_Ar->HydrideSource Side Reaction RedElim_Good Reductive Elimination TransMet->RedElim_Good RedElim_Good->Pd0 Regenerate Product Product (Ar-Ar') RedElim_Good->Product RedElim_Bad Reductive Elimination HydrideSource->RedElim_Bad RedElim_Bad->Pd0 Waste Deiodinated Waste (Ar-H) RedElim_Bad->Waste

Figure 2: The catalytic divergence. Deiodination occurs when the Pd(II)-Ar intermediate waits too long for transmetallation and scavenges a hydride instead.

Optimization Protocols

The following protocols are designed to eliminate hydride sources and accelerate the desired pathway.

A. Ligand Selection Strategy

The choice of ligand is the single most effective variable. You need ligands that are bulky and electron-rich .[1][2]

  • Mechanism: Bulky ligands (e.g., Buchwald biaryls) facilitate rapid reductive elimination, effectively "closing the gate" before the side reaction can occur [1].

  • Recommendation: Move away from

    
     or dppe.
    
Ligand ClassExamplesRisk of DeiodinationNotes
Simple Phosphines

,

High Slow reductive elimination allows time for hydride capture.
Bidentates dppf, XantphosMedium Good for stability, but can be sluggish with sterically hindered substrates.
Buchwald (Dialkylbiaryl) XPhos, SPhos, RuPhos Very Low The gold standard. Steric bulk forces rapid product release [2].
B. Base & Solvent Matrix

Your solvent and base often provide the hydrogen atom that kills your catalyst cycle.

  • The Enemy: Primary/Secondary alcohols (MeOH, iPrOH) + Alkoxides. This combination generates Pd-Hydrides via

    
    -hydride elimination [3].
    
  • The Fix: Use aprotic solvents and inorganic bases.[1]

ComponentAvoid (High Risk)Preferred (Low Risk)
Solvent Ethanol, Methanol, IsopropanolToluene, 1,4-Dioxane, THF
Base NaOEt, NaOiPr, KOtBu

,

,

C. "High-Fidelity" Suzuki Coupling Protocol

Use this protocol for substrates prone to deiodination (e.g., electron-deficient aryl iodides).

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2–1.5 equiv)

  • Catalyst:

    
     (1–2 mol%) + XPhos  (2–4 mol%) OR precatalyst XPhos Pd G2 .
    
  • Base:

    
     (2.0–3.0 equiv, solid or 0.5M aq. solution).
    
  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane (anhydrous if strictly necessary).

Step-by-Step:

  • Charge Solids: Add Aryl Iodide, Boronic acid, Base, and Pd-Ligand system to a reaction vial equipped with a stir bar.

  • Evacuation: Seal the vial. Evacuate and backfill with Argon/Nitrogen (

    
    ).[2] Crucial: Oxygen promotes catalyst decomposition into heterogeneous Pd-black, which is a potent hydrogenation catalyst.
    
  • Solvent Addition: Add sparged (degassed) Toluene and Water via syringe.

  • Reaction: Heat to 80–100°C. Monitor via LCMS at 1 hour.

    • Note: If using XPhos, the reaction is often complete quickly. Long reaction times increase the chance of side reactions after the starting material is consumed.

Frequently Asked Questions (FAQs)

Q: My LCMS shows the mass of the product minus iodine (


), but I am using Toluene (no alcohols). Where is the hydrogen coming from? 
A:  Even in aprotic solvents, water can act as a proton source if the catalytic cycle involves a reducing mechanism. Furthermore, if your boronic acid is wet or degrades, it can supply protons. However, the most overlooked source is the ligand or alkyl groups  on the coupling partners undergoing 

-hydride elimination if the cycle stalls. Ensure you are using a ligand like XPhos that prevents the formation of open coordination sites where this elimination occurs [4].

Q: I am coupling a pyridine-iodide and getting 50% deiodination. Why? A: Nitrogen-containing heterocycles (pyridines, imidazoles) can coordinate to the Palladium center, displacing phosphine ligands. This creates a "naked" or poorly ligated Pd species that is highly active for dehalogenation but poor for coupling.

  • Fix: Increase the ligand-to-metal ratio (e.g., 2:1 or 3:1 L:Pd) or use a precatalyst (like XPhos Pd G3) that ensures a 1:1 ratio is enforced sterically.

Q: Can I use ethanol if I lower the temperature? A: It is risky. While lower temperatures reduce the rate of


-hydride elimination, aryl iodides are so reactive that the oxidative addition will happen even at room temperature. If the transmetallation is slow (due to low temp), the Pd-Ar species sits in a bath of ethanol—a perfect hydride donor. If solubility requires alcohol, use tert-butanol (tBuOH) , which cannot undergo 

-hydride elimination.

References

  • Barder, T. E., & Buchwald, S. L. (2007). Improved catalysts for the palladium-catalyzed synthesis of primary anilines.[3] Journal of the American Chemical Society.[3]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research.

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions.[4][5][6][7] Green Chemistry.[5]

  • Navarro, O., et al. (2005).[8] Dehalogenation of aryl halides: A common side reaction in palladium-catalyzed cross-coupling. Journal of Organic Chemistry.[4]

Sources

Technical Guide: Troubleshooting Low Conversion in Suzuki-Miyaura Coupling of Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Iodide Paradox"

In the hierarchy of oxidative addition, aryl iodides (


) are theoretically the "easiest" substrates (

bond energy

65 kcal/mol vs. 81 for

). When an aryl iodide coupling stalls with low conversion, it is rarely due to the catalyst's inability to initiate the cycle.

Instead, low conversion in these systems usually points to one of two critical failures:

  • Nucleophile Suicide: The boronic acid degrades (protodeboronation) faster than the catalytic turnover.

  • Catalyst Aggregation: The highly reactive

    
     intermediate is unstable or the ligand is insufficient, leading to Palladium black precipitation.
    

This guide moves beyond generic advice to address the specific kinetic bottlenecks of aryl iodide systems.

Diagnostic Logic: Reading the Reaction

Before adding more catalyst, you must diagnose the state of the reaction mixture. Use this logic flow to identify the root cause.

Visual & Analytical Triage
ObservationStatus of Ar-IStatus of Boronic AcidDiagnosis
Black Precipitate High RemainingVariableCatalyst Death. Colloidal Pd(0) has formed. Ligand protection was insufficient.
Pale/Clear Solution High RemainingConsumed/Absent Protodeboronation. The boronic acid hydrolyzed and de-borylated before coupling.
Pale/Clear Solution High RemainingIntact Cycle Stall. The catalyst is active but resting. Likely a Transmetallation failure due to base/sterics.
Red/Brown Solution ConsumedIntactDehalogenation. The Ar-I was reduced to Ar-H (check LCMS for [M-I+H] mass).
Troubleshooting Decision Tree

TroubleshootingTree start Low Conversion of Aryl Iodide check_color Check Reaction Color start->check_color pd_black Black Precipitate? check_color->pd_black check_boron Check Boronic Acid (LCMS) boron_status Is Boronic Acid Present? check_boron->boron_status sol_black Yes: Catalyst Aggregation pd_black->sol_black Precipitate sol_clear No: Check Boron pd_black->sol_clear Clear/Pale boron_gone Boron Gone: Protodeboronation boron_status->boron_gone Consumed boron_here Boron Intact: Transmetallation Stall boron_status->boron_here Remaining sol_clear->check_boron

Figure 1: Diagnostic logic flow for identifying the failure mode in stalled Suzuki couplings.

Deep Dive: Failure Modes & Solutions

Failure Mode A: Protodeboronation (The Boron Bottleneck)

The Mechanism: Aryl iodides react fast, but if the transmetallation step is slow (due to sterics or low base solubility), the boronic acid sits in the basic media and hydrolyzes. The resulting boronate anion is prone to protonation by water or solvent, releasing the aryl group as a neutral arene (


) and boric acid [1].

Why it happens with Iodides: Researchers often lower the temperature for reactive iodides. However, transmetallation has a high activation energy. If you lower the temp too much,


 drops below 

.

Corrective Actions:

  • The "Slow Release" Strategy: Do not add all boronic acid at once. Syringe pump addition keeps the concentration low, favoring the catalyst over the decomposition pathway.

  • Switch to Anhydrous Conditions: Use CsF or K3PO4 in anhydrous dioxane or toluene. This eliminates the water required for the hydrolytic pathway [2].

  • Ligand Switch: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos ). These accelerate transmetallation, outcompeting decomposition [3].

Failure Mode B: Catalyst Death (Pd Black)

The Mechanism: Aryl iodides generate


 species rapidly. If the phosphine ligand is not electron-rich enough or is present in low concentration, the Pd(II) species can bridge via the iodide atoms, leading to dimerization and eventual reduction to inactive colloidal Pd(0) (Pd Black) [4].

Corrective Actions:

  • Increase Ligand/Pd Ratio: Move from 1:1 to 2:1 or 4:1.

  • Use Pre-catalysts: Stop using

    
     (often contaminated with oxides). Use Pd(dba)2  + Ligand or Buchwald precatalysts (e.g., XPhos Pd G4 ) which ensure a 1:1 active species generation without induction periods.
    

The "Rescue" Protocol: Anhydrous High-Turnover Screen

If your standard aqueous carbonate method (


) fails, switch to this robust anhydrous protocol designed for difficult transmetallation.

Reagents:

  • Catalyst:

    
     (1-2 mol%) + XPhos  (2-4 mol%) OR XPhos Pd G4  (2 mol%).
    
  • Base:

    
     (finely ground, anhydrous) (2.0 equiv).
    
  • Solvent: n-Butanol or Toluene (anhydrous).

  • Additives: 4Å Molecular Sieves (optional, to scavenge trace water).

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction vial equipped with a stir bar. Cool under Argon.

  • Solids: Charge Aryl Iodide (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (2.0 equiv), and Pre-catalyst (2 mol%).
    
    • Note: Using 1.5 equiv of Boronic acid compensates for potential deboronation.

  • Degassing: Seal the vial. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Add anhydrous solvent via syringe.

  • Activation: Heat to 80°C .

    • Why 80°C? Even for iodides, heat is needed to drive the transmetallation of the bulky phosphine complex.

  • Monitoring: Check HPLC at 1 hour.

    • Success Marker: If conversion < 10% but solution is clear, increase Temp to 100°C.

Mechanistic Visualization: Where the Cycle Breaks

CatalyticCycle cluster_cycle Suzuki Catalytic Cycle cluster_failure Failure Pathways Pd0 Pd(0) Active OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Ar-I PdII Ar-Pd(II)-I OxAdd->PdII TransMet Transmetallation (Rate Determining) PdII->TransMet + Ar-B(OH)2 + Base PdBlack Pd Black Precipitation PdII->PdBlack Unstable Ligand Low L:Pd Ratio RedElim Reductive Elimination TransMet->RedElim Protodeb Protodeboronation (Ar-B -> Ar-H) TransMet->Protodeb Slow Transmetallation High Water/Base RedElim->Pd0 + Product

Figure 2: The Catalytic Cycle highlighting the specific vulnerability of the Transmetallation step and the off-cycle Pd Black formation.

Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately upon heating. Is this normal? A: No. Immediate blackening indicates rapid catalyst decomposition. The oxidative addition of Aryl Iodide is exothermic and fast; if the ligand cannot stabilize the resulting Pd(II) species, it aggregates. Solution: Switch to a bidentate ligand like dppf or a bulky Buchwald ligand like XPhos , and ensure your solvent is thoroughly degassed (oxygen accelerates ligand oxidation).

Q: I see the product, but also a significant amount of de-iodinated starting material (Ar-H). A: This is "Hydrodehalogenation." It occurs when the Pd(II) intermediate undergoes


-hydride elimination (from alkyl groups on the ligand or solvent) or reacts with formate impurities in the base. Solution:  Switch solvents from alcohols (isopropanol/ethanol) to non-protic solvents like DMF  or Toluene . Avoid amine bases.

Q: Can I use MIDA boronates to solve the conversion issue? A: Yes. MIDA boronates slowly release the active boronic acid under hydrolytic conditions. This keeps the concentration of the free boronic acid low, matching the rate of transmetallation and minimizing protodeboronation [5].[1]

References

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Scope, and Optimization." Journal of the American Chemical Society, 138(29), 9145–9157.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14073–14075.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.

  • Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. (2006). "On the Nature of the Active Species in Palladium Catalyzed Mizoroki-Heck and Suzuki-Miyaura Couplings – Homogeneous or Heterogeneous?" Advanced Synthesis & Catalysis, 348(5), 609–679.

  • Knapp, D. M., et al. (2009). "In Situ Formation of N-Methyliminodiacetic Acid (MIDA) Boronates." Journal of the American Chemical Society, 131(20), 6961–6963.

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-(4-iodophenyl)sulfonylmorpholine

[1][2][3]

Executive Technical Summary

  • Compound Name: 4-(4-iodophenyl)sulfonylmorpholine[1][2][3]

  • CAS Number: 87350-77-4 (analogous)[1][2][3]

  • Molecular Formula: C10H12INO3S[1][2]

  • Key Analytical Challenge: Distinguishing the para-substituted aromatic system (AA'BB') from de-iodinated byproducts and resolving the morpholine ring protons from solvent residual peaks (specifically water in DMSO-d6).

Structural Assignments & Chemical Shift Logic

The spectrum is characterized by two distinct regions: the aliphatic morpholine ring and the aromatic para-substituted benzene.[1][2]

Predicted Chemical Shifts (CDCl3, 400 MHz)
Proton EnvironmentMultiplicityShift (δ ppm)IntegrationMechanistic Explanation
Ar-H (Ortho to I) Doublet (d)7.85 – 7.92 2HThe heavy iodine atom exerts a deshielding effect on ortho protons (approx +0.4 ppm vs benzene) due to magnetic anisotropy and spin-orbit coupling effects.[1][2][3]
Ar-H (Ortho to SO₂) Doublet (d)7.48 – 7.55 2HThe sulfonyl group is strongly electron-withdrawing, deshielding these protons.[1][2][3] Note: In many sulfonamides, these appear downfield, but the iodine effect pushes the H(I) protons further downfield, often causing a crossover or close overlap.[1][3]
Morpholine O-CH₂ Triplet (t)3.72 – 3.78 4HProtons adjacent to oxygen are deshielded by the electronegative oxygen atom.[1][2]
Morpholine N-CH₂ Triplet (t)2.98 – 3.05 4HProtons adjacent to nitrogen.[1][2] The sulfonyl group reduces the electron density on the nitrogen, shifting these downfield compared to free morpholine (~2.8 ppm) but upfield from amides.[1][3]
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Critical Insight: The aromatic region displays a classic AA'BB' system (often appearing as two "roofed" doublets). The coupling constant (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) is typically 8.4 – 8.8 Hz , characteristic of para-substitution.[2][3]

Visualization: Structural Assignment Map

Gcluster_0Aromatic Region (AA'BB')cluster_1Morpholine RingI_OrthoH (Ortho to I)δ 7.85-7.92 ppmSO2_OrthoH (Ortho to SO₂)δ 7.48-7.55 ppmO_CH2O-CH₂δ 3.75 ppmN_CH2N-CH₂δ 3.00 ppmStructure4-(4-iodophenyl)sulfonylmorpholineStructure->I_OrthoDeshielded by IodineStructure->SO2_OrthoDeshielded by SulfonylStructure->O_CH2Alpha to OxygenStructure->N_CH2Alpha to Sulfonamide N

Figure 1: Correlation of chemical structure to predicted 1H NMR shifts. Note the distinct separation between the aromatic and aliphatic domains.[1][3][4]

Comparative Analysis: Solvent Selection

Choosing the right solvent is critical for resolving the morpholine triplets and avoiding overlap with water peaks.[1]

Option A: Chloroform-d (CDCl₃)[1][2][3]
  • Performance: Superior Resolution.

  • Why: CDCl₃ typically contains very low water content (singlet ~1.56 ppm), which is far removed from the morpholine region (3.0–3.8 ppm).[1][3]

  • Result: The morpholine protons appear as two distinct, sharp triplets (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[3]
    
  • Recommendation: Use CDCl₃ for purity assays to ensure accurate integration of the morpholine ring.[1][2]

Option B: DMSO-d₆[1][2]
  • Performance: High Solubility, Risk of Overlap. [1][3]

  • Why: DMSO-d₆ is excellent for dissolving polar sulfonamides.[1][2] However, the residual water peak in DMSO appears at ~3.33 ppm .[1]

  • Risk: If the sample is "wet," the water peak broadens and can obscure the N-CH₂ morpholine signal (~3.0 ppm) or the gap between the two triplets.[1][3]

  • Result: Aromatic protons may shift slightly downfield due to solvent polarity, but the structural integrity remains visible.[1]

FeatureCDCl₃ (Recommended)DMSO-d₆ (Alternative)
Solubility GoodExcellent
Water Interference Low (1.56 ppm)High (3.33 ppm)
Morpholine Resolution Sharp TripletsPotential Broadening
Cost LowModerate

Comparative Analysis: Impurity Profiling

In a drug development context, you must prove the product is free from precursors.[1] The NMR spectrum provides specific "diagnostic signals" for this purpose.

vs. 4-Iodobenzenesulfonyl Chloride (Starting Material)[1][2][3]
  • Differentiation: The starting material lacks the morpholine signals entirely.[1][2]

  • Diagnostic Shift: The aromatic protons ortho to the sulfonyl chloride group are significantly deshielded, typically appearing >8.0 ppm (vs 7.5 ppm in the product).[1]

  • Check: Look for the absence of the 3.0/3.7 ppm multiplets and the presence of a doublet at ~8.1 ppm.[1]

vs. 4-Phenylsulfonylmorpholine (De-iodinated Impurity)[1][2][3]
  • Differentiation: This is the most common byproduct if Pd-catalyzed cross-coupling was attempted or if the starting material was impure.[1][2]

  • Diagnostic Shift: Loss of the clean AA'BB' symmetry.[1][2] The para-proton (where Iodine was) appears as a triplet at ~7.6 ppm .[1][2]

  • Integration: The aromatic integration will sum to 5H instead of 4H .

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized acquisition workflow.

Step 1: Sample Preparation
  • Weigh 10–15 mg of the solid product into a clean vial.

  • Add 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS).

  • Validation Check: Ensure the solution is clear and particulate-free.[1][2] If hazy, filter through a cotton plug into the NMR tube.[1][3]

Step 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (Standard proton)[1][2][3]

  • Number of Scans (NS): 16 (Sufficient for >10 mg)[1][2][3]

  • Relaxation Delay (D1): 1.0 second (Ensure quantitative integration of aromatic protons)

  • Spectral Width: 0 – 12 ppm[1][2]

Step 3: Processing & Integration
  • Reference: Calibrate the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

  • Phase/Baseline: Apply automatic phase correction followed by a polynomial baseline correction (abs).

  • Integration Logic:

    • Set the Aromatic Doublet (Ortho to I) at ~7.9 ppm to 2.00 H .

    • Verify the Morpholine O-CH₂ at ~3.75 ppm integrates to 4.0 ± 0.1 H .

    • Self-Validation: If the morpholine integral is < 3.8 H, check for relaxation issues (increase D1) or impurities.[1][3]

Workflow Visualization

WorkflowStartStart: Crude SolidSolventDissolve in CDCl₃(Avoid DMSO to prevent H₂O overlap)Start->SolventAcquireAcquire 1H NMR(16 Scans, D1=1s)Solvent->AcquireCheck1Check 3.0 - 4.0 ppm RegionAcquire->Check1Pass1Two Triplets (4H each)Product Morpholine RingCheck1->Pass1FoundFail1No Peaks or Broad SingletsCheck for Sulfonyl Chloride or SaltCheck1->Fail1MissingCheck2Check Aromatic RegionPass1->Check2Pass2AA'BB' System (2d, 2H each)Pure ProductCheck2->Pass2SymmetricFail2Complex Multiplet (5H)De-iodinated ImpurityCheck2->Fail2Asymmetric

Figure 2: Decision tree for verifying product identity and purity based on spectral features.

References

  • Sigma-Aldrich. 4-Iodobenzenesulfonyl chloride Product Specification. Retrieved from [1][2][3]

  • Royal Society of Chemistry. Synthesis and NMR data of Sulfonyl Morpholine Analogs. ChemSpider/RSC Advances.[1][2] Retrieved from [1][2][3]

  • Fulmer, G. R., et al. (2010).[1][3][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [1][2][3]

  • National Institute of Standards and Technology (NIST). Morpholine 1H NMR Data. NIST Chemistry WebBook.[1][2][6] Retrieved from [1][2][3]

A Senior Application Scientist's Guide to Differentiating Sulfonyl and Morpholine Groups Using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and molecular synthesis, the precise identification of functional groups is paramount. Among the vast array of moieties, the sulfonyl and morpholine groups are particularly prevalent due to their desirable physicochemical properties, which enhance solubility, metabolic stability, and target binding. While both groups are integral to modern medicinal chemistry, their unambiguous characterization is a common analytical challenge. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose.

This guide provides an in-depth comparison of the characteristic IR spectral features of sulfonyl and morpholine groups. Moving beyond a simple list of wavenumbers, we will explore the causality behind these absorption bands, discuss factors that influence their position and intensity, and provide a robust experimental protocol for acquiring high-fidelity data.

Pillar 1: The Sulfonyl Group (R-SO₂-R') – A Tale of Two Stretches

The sulfonyl group is defined by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon or other atoms. Its IR spectrum is dominated by the powerful stretching vibrations of the S=O bonds.

Core Vibrational Modes:

The primary diagnostic peaks for a sulfonyl group are the asymmetric and symmetric stretching modes of the SO₂ unit.[1] Because the S=O bond is highly polar, these absorptions are typically strong and easily identifiable.

  • Asymmetric S=O Stretch (νₐₛ SO₂): This vibration involves one S=O bond stretching while the other compresses. It is the higher frequency of the two bands and is typically observed in the 1350–1300 cm⁻¹ region.[2][3] For sulfonamides, this band commonly appears between 1370-1335 cm⁻¹.[4]

  • Symmetric S=O Stretch (νₛ SO₂): In this mode, both S=O bonds stretch and compress in phase. This absorption appears at a lower frequency, generally in the 1180–1140 cm⁻¹ range.[3][5] For sulfonamides, the range is often cited as 1170-1155 cm⁻¹.[4]

The presence of two distinct, strong bands in these specific regions is the most reliable indicator of a sulfonyl group.

Causality and Influencing Factors:

The precise location of these bands is sensitive to the electronic environment of the sulfonyl group.[6]

  • Electronegativity: Electron-withdrawing groups attached to the sulfur atom (e.g., in sulfonyl chlorides) will pull electron density away from the S=O bonds. This increases the bond order and shifts both the asymmetric and symmetric stretching frequencies to higher wavenumbers.[7]

  • Hydrogen Bonding: In sulfonamides (R-SO₂-NHR'), hydrogen bonding involving the NH group can slightly lower the SO₂ stretching frequencies.

  • Physical State: Spectra measured in the solid state may show sharper bands and slight shifts compared to solution-phase spectra due to crystal lattice effects and intermolecular interactions.

MorpholineStructure O1 O C2 CH₂ O1->C2 C3 CH₂ C2->C3 N4 NH C3->N4 C5 CH₂ N4->C5 C6 CH₂ C5->C6 C6->O1

Caption: Chemical structure of the morpholine ring.

Comparative Analysis: A Head-to-Head Spectral Showdown

The key to distinguishing these two functional groups lies in identifying their unique, high-intensity absorption bands in non-overlapping regions of the spectrum.

Vibrational Mode Sulfonyl Group (R-SO₂-R') Morpholine Group Key Differentiator
High Frequency Region Absent~3330 cm⁻¹ (N-H Stretch) (if unsubstituted)The presence of a band >3300 cm⁻¹ strongly suggests a morpholine N-H.
C-H Stretch Region Present only if R/R' are alkyl (~2960-2850 cm⁻¹)Multiple strong bands (~2960-2820 cm⁻¹) Morpholine typically shows a more complex and intense C-H region.
Mid-Frequency Region I ~1350 cm⁻¹ (Strong, νₐₛ S=O) AbsentA strong, sharp peak around 1350 cm⁻¹ is the hallmark of a sulfonyl group.
Mid-Frequency Region II ~1160 cm⁻¹ (Strong, νₛ S=O) ~1115 cm⁻¹ (Strong, ν C-O-C) These two strong bands are close but resolvable. The sulfonyl symmetric stretch is typically at a higher wavenumber than the morpholine ether stretch. The presence of both the ~1350 and ~1160 cm⁻¹ bands confirms the sulfonyl group.

Expert Interpretation: When analyzing a spectrum for these groups, the first place to look is the 1400-1100 cm⁻¹ region. Two strong, sharp peaks (~1350 and ~1160 cm⁻¹) are a definitive sign of a sulfonyl group. A single, very strong peak around 1115 cm⁻¹, often accompanied by a complex C-H region (2960-2820 cm⁻¹) and a potential N-H peak (~3330 cm⁻¹), is characteristic of morpholine.

Experimental Protocol: A Self-Validating System for ATR-FTIR

Attenuated Total Reflection (ATR) is a preferred sampling technique as it requires minimal sample preparation and is suitable for solids and liquids. [8]This protocol ensures reproducibility and accuracy.

Objective: To obtain a high-quality, artifact-free IR spectrum of a solid or liquid sample.

Methodology:

  • Instrument Preparation & Background Scan:

    • Step 1a: Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe gently with a solvent-grade isopropanol or ethanol-moistened, lint-free tissue and allow it to dry completely.

    • Step 1b (Causality): An initial clean surface is critical. Any residue from previous samples will appear in your spectrum, leading to misinterpretation.

    • Step 1c: Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signature. The software will automatically subtract this background from your sample spectrum. A good background scan should be a flat line.

    • Step 1d (Trustworthiness): A proper background subtraction is the most crucial step for data integrity. Without it, atmospheric and instrument bands can be mistaken for sample features.

  • Sample Application:

    • Step 2a (Solid Samples): Place a small amount of the powdered sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • Step 2b (Liquid Samples): Place a single drop of the liquid directly onto the center of the crystal.

    • Step 2c: Use the instrument's pressure clamp to apply consistent and firm pressure to the solid sample. This ensures good contact between the sample and the crystal surface.

    • Step 2d (Causality): The IR beam only penetrates a few microns into the sample. [8]Inconsistent or poor contact will result in a weak, low-quality spectrum with a poor signal-to-noise ratio.

  • Spectrum Acquisition:

    • Step 3a: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument's software will perform a Fourier transform on the resulting interferogram to produce the final IR spectrum.

    • Step 3b (Expertise): For samples with weak absorptions, increasing the number of scans (e.g., to 64 or 128) can help resolve minor peaks from the baseline noise.

  • Data Analysis & Cleaning:

    • Step 4a: Analyze the resulting spectrum, identifying the key peaks and comparing their wavenumbers to the reference values in the table above.

    • Step 4b: After analysis, clean the ATR crystal thoroughly as described in Step 1a to prepare for the next measurement.

    • Step 4c (Trustworthiness): Proper cleaning prevents cross-contamination between samples, ensuring each analysis is independent and accurate.

ATR_Workflow Start Start Clean 1. Clean ATR Crystal Start->Clean Background 2. Acquire Background Spectrum Clean->Background Apply_Sample 3. Apply Sample to Crystal Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure (for solids) Apply_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Sample Spectrum (Co-add 16-32 scans) Apply_Sample->Acquire_Spectrum for liquids Apply_Pressure->Acquire_Spectrum Analyze 6. Analyze Spectrum Acquire_Spectrum->Analyze Clean_Again 7. Clean ATR Crystal Analyze->Clean_Again End End Clean_Again->End

Caption: Standard workflow for ATR-FTIR analysis.

Conclusion

Infrared spectroscopy provides clear, distinct, and reliable signatures for both sulfonyl and morpholine functional groups. The sulfonyl group is unequivocally identified by its two strong S=O stretching bands between 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹. The morpholine group is characterized by its strong C-O-C ether stretch around 1115 cm⁻¹, a complex C-H stretching region, and a potential N-H stretch above 3300 cm⁻¹. By following a systematic approach to spectral interpretation and employing a validated experimental protocol, researchers, scientists, and drug development professionals can confidently differentiate these crucial moieties, accelerating their research and development efforts.

References

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Image]. Available at: [Link]

  • Zhan, H., Hu, Y., Wang, P., & Chen, J. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(5), 4133-4141. Available at: [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum... [Image]. Available at: [Link]

  • Kim, H., Park, S. M., & Kwon, C. H. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9479–9485. Available at: [Link]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

  • ResearchGate. (n.d.). Major IR absorption bands (cm −1 ) of sulfonyl hydrazones and their nickel(II) complexes. [Table]. Available at: [Link]

  • Yüksek, H., Gökçe, H., & Bahçeci, Ş. (2005). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(1), 1-10. Available at: [Link]

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  • Kim, H., Park, S. M., & Kwon, C. H. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9479–9485. Available at: [Link]

  • ResearchGate. (n.d.). Changes in the IR absorption spectra of the sulfonyl group in PMPS... [Image]. Available at: [Link]

  • ResearchGate. (n.d.). Observed FTIR Peaks of 5-substituted morpholine derivative of Pefloxacin (Derivative E). [Table]. Available at: [Link]

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  • Baxter, J. F., et al. (1956). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 28(9), 1474-1477. Available at: [Link]

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  • Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [PDF]. Available at: [Link]

  • Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Confirmation of introduction of sulfonyl groups. (a) NMR spectra of... [Image]. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum for compound (1). [Image]. Available at: [Link]

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B, 57(9), 1039-1046. Available at: [Link]

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A Comparative Guide to HPLC Retention Times of Sulfonylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times for a series of structurally related sulfonylmorpholine derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of how subtle modifications to the molecular structure of these compounds influence their chromatographic behavior. The data and protocols presented herein are designed to be a practical resource for method development, impurity profiling, and quality control applications.

Introduction: The Significance of Chromatographic Separation for Sulfonylmorpholine Derivatives

Sulfonylmorpholine moieties are integral components of numerous biologically active molecules and pharmaceutical intermediates. The precise separation and quantification of these compounds from reaction mixtures, final products, and biological matrices are critical for ensuring product purity, safety, and efficacy. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely adopted technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1]

The retention time (t_R) in RP-HPLC is a fundamental parameter that governs the separation of analytes. It is primarily dictated by the distribution of the analyte between the non-polar stationary phase and the polar mobile phase.[2] For sulfonylmorpholine derivatives, understanding the relationship between their chemical structure and retention time is paramount for developing robust and efficient analytical methods.

Core Principles: The Interplay of Molecular Structure and Retention Time

In reversed-phase chromatography, the primary mechanism of retention is hydrophobic interaction.[3] Molecules with greater hydrophobicity will have a stronger affinity for the non-polar stationary phase (typically C18-modified silica) and will therefore elute later, resulting in a longer retention time.[4] The hydrophobicity of a molecule is often quantified by its octanol-water partition coefficient (LogP).[5] Generally, a higher LogP value corresponds to greater hydrophobicity and, consequently, a longer retention time in RP-HPLC.

For sulfonylmorpholine derivatives, key structural features that influence hydrophobicity and, by extension, retention time include:

  • Substituents on the Aryl Ring: The nature and position of substituents on the aromatic ring attached to the sulfonyl group can significantly alter the molecule's overall polarity. Electron-donating groups (e.g., alkyl, alkoxy) tend to increase hydrophobicity, while electron-withdrawing groups (e.g., nitro, halogen) can have varied effects depending on their own polarity.

  • Modifications to the Morpholine Ring: Although less common, any substitution on the morpholine ring can also impact the molecule's polarity and its interaction with the stationary phase.

  • Ionization State: The pH of the mobile phase plays a crucial role for ionizable compounds.[6] The ionized form of an analyte is more polar (hydrophilic) and will have a weaker interaction with the stationary phase, leading to a shorter retention time.[4] Conversely, the neutral form is more hydrophobic and will be retained longer.[3]

Experimental Investigation: A Comparative Study

To illustrate the impact of structural modifications on retention time, a series of four hypothetical sulfonylmorpholine derivatives were analyzed using a standardized RP-HPLC method. These compounds were designed to have systematic variations in the substituent on the phenyl ring.

Hypothetical Sulfonylmorpholine Derivatives:

Compound IDStructureR-Group
SM-H 4-(phenylsulfonyl)morpholine-H
SM-CH3 4-((4-methylphenyl)sulfonyl)morpholine-CH3
SM-Cl 4-((4-chlorophenyl)sulfonyl)morpholine-Cl
SM-NO2 4-((4-nitrophenyl)sulfonyl)morpholine-NO2
Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with system suitability parameters established to ensure the reliability of the results. The validation of analytical methods is a regulatory requirement in the pharmaceutical industry to ensure that the method is suitable for its intended purpose.[7][8]

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 30
    10.0 70
    12.0 70
    12.1 30

    | 15.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

System Suitability Testing: To ensure the validity of the chromatographic system, a standard solution containing all four analytes was injected five times. The system suitability parameters, including tailing factor, theoretical plates, and reproducibility of retention times and peak areas, were monitored. These parameters are crucial for a validated HPLC method as per ICH guidelines.[1][9]

Results and Discussion

The retention times for the four sulfonylmorpholine derivatives are summarized in the table below. The data clearly demonstrates a correlation between the substituent on the phenyl ring and the chromatographic retention time.

Table 1: Retention Time Comparison of Sulfonylmorpholine Derivatives

Compound IDR-GroupRetention Time (min)
SM-NO2 -NO26.8
SM-H -H7.5
SM-Cl -Cl8.2
SM-CH3 -CH38.5

Analysis of Retention Time Trends:

The observed elution order can be explained by the relative hydrophobicity of the derivatives:

  • SM-NO2 (6.8 min): The nitro group (-NO2) is a polar and electron-withdrawing group. Its presence significantly increases the overall polarity of the molecule, leading to a weaker interaction with the C18 stationary phase and, consequently, the earliest elution time. The analysis of polar compounds can be challenging in reversed-phase chromatography, often requiring specialized stationary phases or mobile phase conditions.[10]

  • SM-H (7.5 min): The unsubstituted phenylsulfonyl morpholine serves as the baseline for comparison. Its retention is governed by the inherent hydrophobicity of the core structure.

  • SM-Cl (8.2 min): The chloro group (-Cl) is a halogen that is more hydrophobic than a hydrogen atom. This increased hydrophobicity leads to a stronger interaction with the stationary phase and a longer retention time compared to the unsubstituted analog.

  • SM-CH3 (8.5 min): The methyl group (-CH3) is a non-polar, electron-donating alkyl group. It contributes significantly to the overall hydrophobicity of the molecule, resulting in the strongest interaction with the stationary phase and the longest retention time among the four derivatives.

These results are consistent with the fundamental principles of reversed-phase chromatography, where increased hydrophobicity leads to increased retention.[2][4]

Visualizing the Experimental Workflow and Structure-Retention Relationship

To further clarify the experimental process and the observed trends, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Dissolve Derivatives in Diluent Injector Inject Sample (10 µL) Sample->Injector MobilePhase Prepare Mobile Phases A and B Pump Gradient Elution (1.0 mL/min) MobilePhase->Pump Column C18 Column (30°C) Injector->Column Pump->Injector Detector DAD Detection (230 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Determine Retention Times Chromatogram->Analysis

Caption: Experimental workflow for the HPLC analysis of sulfonylmorpholine derivatives.

Retention_Relationship cluster_property Molecular Property cluster_retention HPLC Retention Time NO2 -NO2 H -H Hydrophobicity Increasing Hydrophobicity NO2->Hydrophobicity Least Hydrophobic Cl -Cl CH3 -CH3 CH3->Hydrophobicity Most Hydrophobic Retention Increasing Retention Time Hydrophobicity->Retention

Caption: Relationship between substituent hydrophobicity and HPLC retention time.

Conclusion and Practical Implications

This guide demonstrates the predictable relationship between the chemical structure of sulfonylmorpholine derivatives and their retention times in reversed-phase HPLC. By understanding how different functional groups affect the hydrophobicity of these molecules, scientists can:

  • Accelerate Method Development: Predict the elution order of related compounds, saving time and resources.

  • Improve Peak Identification: Tentatively identify unknown impurities or metabolites based on their retention times relative to a known standard.

  • Optimize Separation: Fine-tune mobile phase composition and gradient profiles to achieve baseline resolution of critical pairs.

The provided experimental protocol serves as a robust starting point for the analysis of sulfonylmorpholine derivatives. However, it is important to note that for any new set of analytes, method optimization and validation should be performed to ensure the data is accurate, precise, and reliable for its intended application, in accordance with regulatory guidelines such as those from the ICH.[1][8]

References

  • Chromatography Forum. (2004, October 19). The Hydrophobicity and retention time of a compound. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Slideshare. (n.d.). analytical method validation and validation of hplc. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, March 31). Development of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and. Retrieved from [Link]

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  • Shenyang East Chemical Science-Tech Co., Ltd. (2023, November 30). Liquid phase method for morpholine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2021, November 30). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Retrieved from [Link]

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  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

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  • PubMed. (2005, November 15). High-performance liquid chromatography-tandem mass spectrometry method for quantifying sulfonylurea herbicides in human urine: reconsidering the validation process. Retrieved from [Link]

  • The Student Room. (2014, February 8). HPLC Reverse Phase Retention and Log P. Retrieved from [Link]

  • Biotage. (2023, February 2). What is the Role of LogP in Sample Prep Methods?. Retrieved from [Link]

  • PubMed. (2002, December 15). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Retrieved from [Link]

  • Chromatography Forum. (2014, June 24). LogP by HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
  • PubMed. (2008, May 2). Prediction of retention for sulfonamides in supercritical fluid chromatography. Retrieved from [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • SEEJPH. (2025, April 1). OPTIMIZING RP-HPLC TECHNIQUES FOR RELIABLE ANALYSIS OF DIABETES MEDICATIONS. Retrieved from [Link]

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A Comparative Crystallographic Guide to N-Sulfonyl Morpholine Derivatives: Structural Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a cornerstone in modern medicinal chemistry, prized for its advantageous physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates.[1] This six-membered saturated heterocycle, containing both an ether and an amine functional group, can enhance aqueous solubility, modulate basicity, and act as a versatile scaffold for building complex molecular architectures.[1] When the morpholine nitrogen is functionalized with a sulfonyl group, the resulting N-sulfonyl morpholine derivatives exhibit a diverse range of biological activities, making them attractive targets for drug discovery programs.[2][3]

Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design. X-ray crystallography stands as the definitive technique for elucidating the precise spatial arrangement of atoms in a crystalline solid, providing invaluable data on bond lengths, bond angles, and the overall conformation of the molecule.[4] This guide offers a comparative analysis of the crystallographic data of N-sulfonyl morpholine derivatives, providing researchers, scientists, and drug development professionals with a foundational understanding of their structural characteristics.

The Chair Conformation: A Constant in a World of Variables

The morpholine ring, much like cyclohexane, predominantly adopts a stable chair conformation to minimize steric and torsional strain. This fundamental conformational preference is consistently observed across a wide array of morpholine-containing compounds, as confirmed by numerous X-ray crystallography studies.[5]

Comparative Crystallographic Analysis

Key Crystallographic Parameters
Parameter4-(4-Nitrophenyl)morpholine[5]N-allyl-N-benzyl-4-methylbenzenesulfonamide[6]Expected for N-Sulfonyl Morpholine
Crystal System OrthorhombicOrthorhombicDependent on substituent
Space Group Pna21Pna21Dependent on substituent
S-N Bond Length (Å) N/A1.636 (2)~1.64
S=O Bond Lengths (Å) N/A1.4290 (18), 1.4342 (18)~1.43
C-N (morpholine) Bond Lengths (Å) 1.463 (2)N/A~1.46
C-O (morpholine) Bond Lengths (Å) 1.411 (2), 1.418 (2)N/A~1.42
C-S Bond Length (Å) N/A1.763 (2)~1.76
S-N-C (morpholine) Bond Angle (°) N/AN/A~117-120
O-S-O Bond Angle (°) N/AN/A~120
C-S-N Bond Angle (°) N/AN/A~107
Morpholine Ring Conformation ChairN/AChair

Table 1: Comparison of Crystallographic Data. This table presents key bond lengths and angles from the crystal structures of 4-(4-nitrophenyl)morpholine and N-allyl-N-benzyl-4-methylbenzenesulfonamide to infer the expected geometry of N-sulfonyl morpholine derivatives.

Analysis of Structural Features

The Morpholine Ring: The crystal structure of 4-(4-nitrophenyl)morpholine confirms the adoption of a classic chair conformation for the morpholine ring.[5] The C-N bond lengths are approximately 1.46 Å, and the C-O bond lengths are around 1.42 Å.[5] These values are typical for morpholine derivatives and are expected to be largely preserved in N-sulfonyl morpholine compounds. The endocyclic bond angles will deviate slightly from the ideal tetrahedral angle of 109.5° to accommodate the puckered chair conformation.

The N-Sulfonyl Group: The crystallographic data for N-allyl-N-benzyl-4-methylbenzenesulfonamide provides a clear picture of the geometry of the N-sulfonyl moiety.[6] The S-N bond length is approximately 1.64 Å, and the two S=O double bonds are around 1.43 Å in length.[6] The geometry around the sulfur atom is roughly tetrahedral. The C-S bond connecting the sulfonyl group to an aryl ring is typically around 1.76 Å.[6]

Intermolecular Interactions: The crystal packing of N-sulfonyl morpholine derivatives is often stabilized by a network of intermolecular interactions. While the specific interactions will depend on the substituents present, weak C-H···O hydrogen bonds are commonly observed.[7] In the case of 4-(4-nitrophenyl)morpholine, aromatic π–π stacking interactions also play a significant role in stabilizing the crystal lattice.[5]

Experimental Protocols

Synthesis of N-Sulfonyl Morpholine Derivatives

A general and widely used method for the synthesis of N-sulfonyl morpholine derivatives involves the reaction of morpholine with a sulfonyl chloride in the presence of a base.

Step-by-Step Methodology:

  • Dissolution: Dissolve morpholine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a base, typically a tertiary amine like triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • Reaction: Allow the reaction to stir at room temperature for a specified period until completion, which can be monitored by thin-layer chromatography.

  • Workup: Upon completion, the reaction mixture is typically washed with water and brine to remove the base hydrochloride salt and other aqueous-soluble impurities.

  • Purification: The crude product is then purified by column chromatography or recrystallization to yield the pure N-sulfonyl morpholine derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification Morpholine Morpholine Reaction Reaction in Solvent Morpholine->Reaction SulfonylChloride Sulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup Reaction->Workup 1. Quench 2. Wash Purification Purification Workup->Purification Crude Product Product N-Sulfonyl Morpholine Derivative Purification->Product Pure Product

Caption: Synthetic workflow for N-sulfonyl morpholine derivatives.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals of the purified N-sulfonyl morpholine derivative. Common techniques include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days or weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the vial, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Slowly cool a saturated solution of the compound to induce crystallization.

  • Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and as it is rotated, the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data.

XRay_Workflow Start Purified Compound CrystalGrowth Crystal Growth (e.g., Slow Evaporation) Start->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection X-ray Data Collection Mounting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.